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  • Product: 2-bromo-1,3-benzothiazole-5-carboxamide
  • CAS: 1823314-91-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-bromo-1,3-benzothiazole-5-carboxamide (CAS 1823314-91-5)

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of 2-bromo-1,3-benzothiazole-5-carboxamide, a heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 2-bromo-1,3-benzothiazole-5-carboxamide, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information on its chemical identity, predicted properties, and the broader context of benzothiazole chemistry to offer valuable insights for researchers.

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazoles are a class of bicyclic heterocyclic compounds that feature a benzene ring fused to a thiazole ring. This structural motif is a well-established pharmacophore, forming the core of numerous biologically active molecules.[1] The benzothiazole scaffold's unique electronic and structural properties allow for diverse interactions with biological targets, leading to a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[2][3]

2-bromo-1,3-benzothiazole-5-carboxamide (CAS 1823314-91-5) is a derivative of this important class of compounds. The presence of a bromine atom at the 2-position and a carboxamide group at the 5-position provides reactive handles for further chemical modification, making it a valuable building block for the synthesis of more complex molecules. The strategic placement of these functional groups suggests its potential as an intermediate in the development of novel therapeutic agents.

Physicochemical Properties

PropertyValueSource
CAS Number 1823314-91-5[4]
Molecular Formula C₈H₅BrN₂OS[4]
Molecular Weight 257.11 g/mol Calculated
SMILES Code O=C(C1=CC=C(SC(Br)=N2)C2=C1)N[4]
Appearance Not available (likely a solid)-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
pKa Not available-
LogP Not available-

Synthesis and Reactivity

Proposed Synthetic Pathway

While a specific, validated synthetic protocol for 2-bromo-1,3-benzothiazole-5-carboxamide has not been published, a plausible synthetic route can be proposed based on established benzothiazole chemistry. A common method for the synthesis of the benzothiazole core involves the condensation of a 2-aminothiophenol derivative with a suitable electrophile.

A potential two-step synthesis is outlined below:

Step 1: Synthesis of 2-aminobenzothiazole-5-carboxamide. This intermediate can be synthesized from 3-amino-4-mercaptobenzamide and a cyanogen source, or through other established methods for forming the benzothiazole ring.

Step 2: Bromination of 2-aminobenzothiazole-5-carboxamide. The intermediate from Step 1 can then be subjected to a Sandmeyer-type reaction, where the amino group is converted to a diazonium salt and subsequently displaced by a bromide ion to yield the final product.

Alternatively, direct bromination of a pre-formed benzothiazole-5-carboxamide could be explored, though this may present challenges with regioselectivity.

G cluster_0 Proposed Synthetic Pathway 3-amino-4-mercaptobenzamide 3-Amino-4-mercaptobenzamide 2-aminobenzothiazole-5-carboxamide 2-Aminobenzothiazole-5-carboxamide 3-amino-4-mercaptobenzamide->2-aminobenzothiazole-5-carboxamide Step 1: Ring Formation Cyanogen_bromide Cyanogen Bromide (or equivalent) Cyanogen_bromide->2-aminobenzothiazole-5-carboxamide Final_Product 2-bromo-1,3-benzothiazole-5-carboxamide 2-aminobenzothiazole-5-carboxamide->Final_Product Step 2: Bromination Sandmeyer_reagents NaNO₂, HBr, CuBr Sandmeyer_reagents->Final_Product

A proposed two-step synthesis of 2-bromo-1,3-benzothiazole-5-carboxamide.
Reactivity Profile

The reactivity of 2-bromo-1,3-benzothiazole-5-carboxamide is dictated by its functional groups:

  • 2-Bromo Group: The bromine atom at the 2-position of the benzothiazole ring is susceptible to nucleophilic substitution. This makes it a key site for introducing a variety of substituents, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. It can also participate in cross-coupling reactions, such as Suzuki or Stille couplings, to form carbon-carbon bonds.

  • 5-Carboxamide Group: The carboxamide group is generally stable but can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The amide nitrogen can also undergo N-alkylation or acylation.

  • Benzothiazole Ring: The benzothiazole ring system is aromatic and generally stable. However, the thiazole moiety can be susceptible to cleavage under harsh conditions. The benzene ring can undergo electrophilic aromatic substitution, with the directing effects influenced by the existing substituents.

Potential Research Applications

Given the well-documented biological activities of the benzothiazole scaffold, 2-bromo-1,3-benzothiazole-5-carboxamide is a promising starting point for several research applications:

  • Medicinal Chemistry: As a versatile building block, this compound can be used to synthesize novel compounds for screening against a wide range of biological targets. The 2-bromo position is a prime site for modification to explore SAR and optimize potency and selectivity.

  • Drug Discovery: Derivatives of 2-bromo-1,3-benzothiazole-5-carboxamide could be investigated for their potential as anticancer, antimicrobial, anti-inflammatory, or neuroprotective agents.

  • Chemical Biology: The compound could be used to develop chemical probes to study the function of specific enzymes or receptors.

G cluster_0 Potential Research Applications Core 2-bromo-1,3-benzothiazole-5-carboxamide CAS: 1823314-91-5 MedChem Medicinal Chemistry Building Block Core->MedChem Versatile Scaffold DrugDiscovery Scaffold for Drug Discovery (Anticancer, Antimicrobial, etc.) Core->DrugDiscovery Bioactive Potential ChemBio Development of Chemical Probes Core->ChemBio Functional Handles

Potential research applications of 2-bromo-1,3-benzothiazole-5-carboxamide.

Safety and Handling

Specific toxicity data for 2-bromo-1,3-benzothiazole-5-carboxamide is not available. However, based on the general hazards associated with brominated aromatic compounds and related benzothiazoles, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

2-bromo-1,3-benzothiazole-5-carboxamide is a chemical compound with significant untapped potential in the field of drug discovery and medicinal chemistry. While detailed experimental data remains to be published, its structural features, particularly the versatile benzothiazole core and the reactive bromo and carboxamide functional groups, make it a highly attractive starting material for the synthesis of novel bioactive molecules. This technical guide provides a foundational understanding of this compound, intended to stimulate further research and exploration of its chemical and biological properties. As with any uncharacterized compound, all experimental work should be conducted with appropriate safety precautions and a systematic approach to characterization.

References

  • Khokra SL, Arora K, Mehta H, Aggarwal A, Yadav M. Common methods to synthesize benzothiazole derivatives and their medicinal significance. International Journal of Pharmaceutical Sciences and Research. 2011 May; 2(6): 1356-1377.
  • Gao X, Liu J, Zuo X, Feng X, Gao Y. Recent advances in synthesis of benzothiazole compounds related to green chemistry. Molecules. 2020 Apr 5; 25(7): 1675.
  • Singh M, Singh SK, Gangwar M, Nath G, Singh SK. Design, synthesis and mode of action of some benzothiazole derivatives bearing an amide moiety as antibacterial agents. RSC advances. 2014; 4(36): 1013-1023.
  • Abrol S, Bodla RB, Goswami C. A comprehensive review on benzothiazole derivatives for their biological activities. International Journal of Pharmaceutical Science Research. 2019; 10(7): 3196-3209.
  • Walczyński K, Guryn R, Zuiderveld OP, Timmerman H. Non-imidazole histamine H3 ligands. Part I. Synthesis of 2-(1-piperazinyl)-and 2-(hexahydro-1H-1, 4-diazepin-1-yl) benzothiazole derivatives as H3-antagonists with H1 blocking activities. Il Farmaco. 1999 Oct 30; 54(10): 684-94.
  • Hamzah MA, Jebur IK, Ahmed AK. Synthesis, characterization and biological activity evaluation of some new azo derivatives from 2-amino benzothiazole and their derivatives. Kirkuk university journal for scientific studies. 2018; 13(1): 212-227.
  • KM Basavaraja, B Somasekhar. Synthesis of 8-chloro/fluoro-3-aryl-10aH (1,2,4,5). Tetrazino Benzothiazole and their Analgesic and Anti-Inflammatory activity. Journal of Chemical and Pharmaceutical Research. 2018; 10(12): 19-29.
  • Reddy DR, Namratha RJ. Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Der Pharma Chemica. 2013; 5(1): 235-240.
  • NA Naser, KH Kahdim, DN Taha. Synthesis and characterization of an organic reagent 4-(6-bromo-2-benzothiazolylazo)
  • Chawla et al. A Review on Recent Development and biological applications of benzothiazole derivatives. World Journal of Pharmaceutical Research. 2022; 14(15).

Sources

Exploratory

The Benzothiazole-5-Carboxamide Scaffold: A Versatile Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The benzothiazole ring system, a bicyclic scaffold containing a benzene ring fused to a thiazole ring, has long been a privilege...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzothiazole ring system, a bicyclic scaffold containing a benzene ring fused to a thiazole ring, has long been a privileged structure in medicinal chemistry. Its unique electronic properties and ability to form a wide range of interactions with biological macromolecules have led to its incorporation into numerous clinically approved and investigational drugs.[1][2][3] Among the various substituted benzothiazoles, the benzothiazole-5-carboxamide scaffold has emerged as a particularly promising core for the development of novel therapeutic agents, demonstrating significant potential in oncology, infectious diseases, and beyond. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of the benzothiazole-5-carboxamide scaffold, offering insights for researchers and drug development professionals.

The Strategic Importance of the Benzothiazole-5-Carboxamide Core

The benzothiazole-5-carboxamide scaffold offers a unique combination of structural rigidity and synthetic tractability. The carboxamide group at the 5-position provides a key point for diversification, allowing for the introduction of various substituents to modulate the compound's physicochemical properties, target affinity, and pharmacokinetic profile. This functional group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions within the binding pockets of biological targets.[4] Furthermore, substitutions at the 2-position of the benzothiazole ring system are well-tolerated and have been extensively explored to fine-tune the biological activity of these compounds.[5][6]

Synthetic Strategies for Assembling the Benzothiazole-5-Carboxamide Scaffold

The construction of the benzothiazole-5-carboxamide core and its derivatives can be achieved through several synthetic routes. A common and effective strategy involves the initial synthesis of a substituted 2-aminobenzothiazole followed by functionalization at the 5-position.

General Synthetic Workflow

A Substituted Aniline B Thiocyanation A->B C 2-Amino-benzothiazole Intermediate B->C D Carboxylation/Amidation at C5 C->D E Benzothiazole-5-carboxamide Core D->E F Diversification at C2 E->F G Final Derivatives F->G

Caption: General synthetic workflow for benzothiazole-5-carboxamide derivatives.

A key starting material for many synthetic approaches is 4-amino-3-mercaptobenzoic acid or its derivatives. The synthesis of this crucial intermediate has been a subject of investigation to improve yields and purity.[7][8]

Detailed Experimental Protocol: Synthesis of 4-amino-3-mercaptobenzoic acid hydrochloride

This protocol is adapted from established methods for the synthesis of the key precursor required for building the benzothiazole-5-carboxamide scaffold.[7]

Step 1: Diazotization of 3-Amino-4-chlorobenzoic acid

  • To a stirred suspension of 3-amino-4-chlorobenzoic acid (34.3 g) in 5N hydrochloric acid (120 ml), cool the mixture to 0°C.

  • Slowly add a solution of sodium nitrite (14.5 g) in water (35 ml) over 30 minutes, maintaining the temperature between 0°C and 5°C to form the diazonium salt solution.

Step 2: Xanthate Formation and Decomposition

  • In a separate flask, prepare a solution of potassium ethyl xanthate (37.5 g) in water (60 ml) containing a catalytic amount of nickel chloride (0.2 g).

  • Add the previously prepared diazonium solution to the xanthate solution at 45°-50°C. Nitrogen gas will evolve.

  • Heat the mixture to 70°C after the addition is complete, then cool.

  • Filter the solid and wash with water.

Step 3: Hydrolysis to 4-Chloro-3-mercaptobenzoic acid

  • Boil the solid from the previous step with a solution of potassium hydroxide (60 g) in water (300 ml) for 2 hours.

  • Cool the mixture, filter, and acidify with excess hydrochloric acid to precipitate the product.

  • Recrystallize the crude product from aqueous ethanol to yield 4-chloro-3-mercaptobenzoic acid.[9]

Step 4: Formation of 4-amino-3-mercaptobenzoic acid hydrochloride

  • Further reaction steps involving amination and subsequent acidification can be employed to convert 4-chloro-3-mercaptobenzoic acid to the final 4-amino-3-mercaptobenzoic acid hydrochloride.[7]

Therapeutic Applications and Mechanisms of Action

The benzothiazole-5-carboxamide scaffold has demonstrated significant promise in several therapeutic areas, most notably in the development of anticancer and antimicrobial agents.

Anticancer Activity

Benzothiazole derivatives have a well-documented history as anticancer agents, with some compounds advancing to clinical trials.[2][10][11] The mechanism of action for these compounds is often multifaceted, involving the inhibition of key enzymes in cancer cell proliferation and survival.

Targeting Epidermal Growth Factor Receptor (EGFR): Several 2-substituted benzothiazole derivatives have been shown to effectively inhibit EGFR signaling.[5][10] Overexpression or mutation of EGFR is a common feature in many cancers, making it a prime target for therapeutic intervention. The benzothiazole-carboxamide scaffold can be tailored to fit into the ATP-binding pocket of the EGFR kinase domain, disrupting its function and downstream signaling pathways that promote cell growth and division.

Induction of Apoptosis: Many benzothiazole-based compounds exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[12] This can be achieved through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and activation of caspase cascades.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of potential anticancer compounds.[9][10][13][14][15]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the benzothiazole-5-carboxamide derivatives and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of new antimicrobial agents with novel mechanisms of action. The benzothiazole-5-carboxamide scaffold has shown considerable potential in this area, with derivatives exhibiting activity against a range of bacterial and fungal pathogens.[16][17]

Inhibition of Bacterial DNA Gyrase: Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme for bacterial DNA replication and a validated target for antibacterial drugs.[18] Several benzothiazole derivatives have been identified as potent inhibitors of the ATPase activity of the GyrB subunit of DNA gyrase.[13] The carboxamide group at the 5-position can form key hydrogen bonding interactions within the ATP-binding site, contributing to the inhibitory activity. Structure-activity relationship (SAR) studies have shown that modifications at both the 2- and 5-positions of the benzothiazole ring can significantly impact the potency and spectrum of activity.[19]

cluster_0 Bacterial Cell DNA_Gyrase DNA Gyrase (GyrA/GyrB) Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA ATP Hydrolysis Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death ATP ATP ATP->DNA_Gyrase Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Replication DNA Replication Supercoiled_DNA->Replication Inhibitor Benzothiazole-5-carboxamide Inhibitor Inhibitor->DNA_Gyrase Binds to GyrB ATP-binding site

Caption: Mechanism of action of benzothiazole-5-carboxamide as a DNA gyrase inhibitor.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.[7][16][19][20][21]

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

  • Serial Dilutions: Prepare two-fold serial dilutions of the benzothiazole-5-carboxamide compounds in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Potential as PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for DNA repair.[22] Inhibitors of PARP have shown significant promise as anticancer agents, especially in the context of synthetic lethality in cancers with BRCA mutations. While direct evidence for the benzothiazole-5-carboxamide scaffold as a potent PARP inhibitor is still emerging, related benzothiazole-containing heterocyclic systems have demonstrated nanomolar inhibition of different PARP enzymes. The carboxamide moiety is a common feature in many known PARP inhibitors, suggesting that the benzothiazole-5-carboxamide scaffold is a promising starting point for the design of novel PARP inhibitors.

A common method for assessing PARP1 inhibition is an ELISA-based assay that measures the incorporation of biotinylated NAD+ onto histone proteins.[22][23]

  • Plate Preparation: Use a 96-well plate pre-coated with histone proteins.

  • Reaction Mixture: Prepare a reaction mixture containing PARP1 enzyme, activated DNA, biotinylated NAD+, and varying concentrations of the test inhibitor.

  • Incubation: Add the reaction mixture to the wells and incubate to allow the PARP-catalyzed reaction to occur.

  • Detection: Add streptavidin-HRP to the wells, which binds to the biotinylated ADP-ribose chains.

  • Substrate Addition: Add a colorimetric HRP substrate.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength. The signal intensity is proportional to PARP1 activity, and a decrease in signal indicates inhibition.

Structure-Activity Relationship (SAR) and Data Presentation

The biological activity of benzothiazole-5-carboxamide derivatives is highly dependent on the nature and position of substituents on the benzothiazole core and the carboxamide nitrogen. Systematic exploration of these substitutions is crucial for optimizing potency and selectivity.[6][24]

Compound IDR1 (at C2)R2 (on Carboxamide)TargetIC50/MIC (µM)Cell Line/OrganismReference
6j 6-fluoro4-hydroxyphenylEGFR6.56MCF-7[5][10]
6j 6-fluoro4-hydroxyphenylEGFR7.83HCT-116[5][10]
A1 VariesVariesAspergillus niger--[16]
A2 VariesVariesAspergillus niger--[16]
A9 VariesVariesEscherichia coli--[16]
5g VariesVariesHsp902.8MCF-7[25]
9i VariesVariesHsp903.9MCF-7[25]

Note: The table is populated with representative data from the literature. "-" indicates that specific quantitative data was not provided in the abstract. The full papers would need to be consulted for complete datasets.

Future Perspectives and Conclusion

The benzothiazole-5-carboxamide scaffold represents a highly versatile and promising core for the development of novel therapeutic agents. Its synthetic accessibility and the ability to readily introduce diversity at multiple positions make it an attractive starting point for medicinal chemistry campaigns. While significant progress has been made in exploring its potential as anticancer and antimicrobial agents, further research is warranted in several areas:

  • Exploration of Novel Targets: A systematic evaluation of benzothiazole-5-carboxamide libraries against a broader range of biological targets, including kinases, proteases, and epigenetic modulators, could uncover new therapeutic opportunities.

  • In-depth Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects will be crucial for rational drug design and optimization.

  • Pharmacokinetic and In Vivo Studies: Comprehensive ADME-Tox and in vivo efficacy studies are needed to translate the promising in vitro activity of these compounds into clinically viable drug candidates.[14]

  • Clinical Development: While some benzothiazole derivatives have entered clinical trials, the progression of a benzothiazole-5-carboxamide-based drug to the clinic would be a significant milestone for this scaffold.[11]

References

  • Synthesis of 4-amino-3-mercaptobenzoic acid hydrochloride. Reagents and conditions. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens. (2023). ACS Omega. [Link]

  • INTERNATIONAL JOURNAL OF. (2024). ijmrset. [Link]

  • Discovery of Benzothiazole Scaffold-Based DNA Gyrase B Inhibitors. (2016). PubMed. [Link]

  • Design, synthesis, and anticancer evaluation of benzothiazole–carboxamide hybrids: Insights from molecular docking and cell. (n.d.). Journal of Applied Pharmaceutical Science. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • CytoSelect™ MTT Cell Proliferation Assay. (n.d.). Cell Biolabs. Retrieved February 15, 2026, from [Link]

  • Synthesis of 4-Chloro-3-mercaptobenzoic acid. (n.d.). PrepChem.com. Retrieved February 15, 2026, from [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved February 15, 2026, from [Link]

  • An improved preparation of 4-amino-3-mercaptobenzoic acid. (2003). UQ eSpace. [Link]

  • Biological Activity of Substituted Benzothiazoles. (2024). Asian Journal of Research in Chemistry. [Link]

  • ProFoldin E. coli DNA Gyrase DNA Supercoiling Assay Kits. (n.d.). ProFoldin. Retrieved February 15, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (2024). Journal of Chemical Health Risks. [Link]

  • Biological Screening and Structure Activity relationship of Benzothiazole. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Escherichia coli Gyrase Supercoiling Inhibition Assay. (n.d.). Inspiralis. Retrieved February 15, 2026, from [Link]

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. (2025). PMC. [Link]

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Journal of Chemical Reviews. [Link]

  • ProFoldin DNA Gyrase DNA Supercoiling Assay Kits. (n.d.). ProFoldin. Retrieved February 15, 2026, from [Link]

  • Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. (2021). MDPI. [Link]

  • Substituted)-2,4-Dithiobiurato)-1,3 Benzothiazoles and Antimalarial Activity. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing. [Link]

  • Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer compounds. (2025). ResearchGate. [Link]

  • Design, synthesis, and anticancer evaluation of benzothiazole–carboxamide hybrids: Insights from molecular docking and cell. (n.d.). Journal of Applied Pharmaceutical Science. [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). MDPI. [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025). MDPI. [Link]

  • Recent Developments in the Synthesis of Benzothiazoles and their Anti-cancer Mechanistic Discoveries. (2025). PubMed. [Link]

  • Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. (2017). PubMed. [Link]

  • Recent advances in the synthesis of 2-substituted benzothiazoles: a review. (n.d.). RSC Publishing. [Link]

  • In-vitro PARP1 inhibition assay. Percent (%) inhibition is calculated taking positive control (no inhibitor in reaction). (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI. [Link]

  • Synthesis of 2-Substituted Benzothiazoles Containing Amino Acid, Imino or Heteroaryl Moieties with Anticipated Fungicidal Activi. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research. [Link]

Sources

Foundational

Strategic Patent Landscape: 2-Substituted-1,3-Benzothiazole-5-Carboxamides

Topic: Strategic Patent Landscape: 2-Substituted-1,3-Benzothiazole-5-Carboxamide Analogs Content Type: Technical Whitepaper Audience: Medicinal Chemists, Patent Attorneys, and Drug Discovery Leads[1] Executive Summary: T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Patent Landscape: 2-Substituted-1,3-Benzothiazole-5-Carboxamide Analogs Content Type: Technical Whitepaper Audience: Medicinal Chemists, Patent Attorneys, and Drug Discovery Leads[1]

Executive Summary: The Scaffold Advantage

The 2-substituted-1,3-benzothiazole-5-carboxamide scaffold represents a privileged pharmacophore in modern drug discovery, primarily leveraged for its ability to mimic the ATP-binding cassette of various kinase families. Unlike its monocyclic analogue (the thiazole-5-carboxamide core of Dasatinib), the benzothiazole fusion offers enhanced lipophilicity and a distinct vector for extending into the solvent-exposed regions of enzyme pockets.

This guide analyzes the intellectual property (IP) and technical landscape of this scaffold, focusing on its two dominant therapeutic applications: Tyrosine Kinase Inhibition (ITK/SRC) and Epigenetic Modulation (LSD1) .

Structural Activity Relationship (SAR) & Pharmacophore Logic

The utility of the 1,3-benzothiazole-5-carboxamide lies in its rigid geometry, which positions the 2-substituent and the 5-carboxamide "tail" at a precise angle (~140°), ideal for bisecting kinase hinge regions and hydrophobic pockets.

The "Warhead" (Position 2)

In most patent literature (e.g., BMS, Vertex), the C2 position is substituted with an amino-heterocycle or an amide. This moiety typically functions as the Hinge Binder , forming critical hydrogen bonds with the backbone residues (e.g., Met, Glu) of the kinase ATP pocket.

The "Tail" (Position 5)

The carboxamide at C5 serves as a linker to the Solvent Front .[1] Substituents here (often piperazines, solubilizing amines, or substituted phenyls) dictate:

  • Selectivity: By interacting with the variable "gatekeeper" residues.

  • Physicochemical Properties: Modulating LogD and solubility.

Visualization: Pharmacophore Map

The following diagram illustrates the functional logic of the scaffold as derived from key patent families.

SAR_Map Core 1,3-Benzothiazole Core (Scaffold Rigidity) Pos2 C2 Position (Hinge Binder) Core->Pos2 Pos5 C5 Carboxamide (Linker) Core->Pos5 Pos6 C6/C4 Positions (Auxiliary) Core->Pos6 Func2 Amino-Heterocycles (e.g., 2-aminopyrimidine) Target: ATP Hinge H-bonds Pos2->Func2 Func5 Solvent Front Extension (e.g., Piperazine/Morpholine) Function: Selectivity & Solubility Pos5->Func5 Func6 Steric Clashes (Used to tune specificity) Pos6->Func6

Caption: Functional decomposition of the benzothiazole-5-carboxamide scaffold showing the Hinge Binding (C2) and Solvent Front (C5) vectors.

Key Patent Families & Therapeutic Targets[1]

A. Kinase Inhibitors (ITK, SRC, ABL)

Dominant Assignee: Bristol-Myers Squibb (BMS), Johnson & Johnson Key Patent: US 2008/0293785 A1 ("Substituted Benzothiazole Kinase Inhibitors")

This patent family describes the benzothiazole analogs of the Dasatinib class. While Dasatinib utilizes a thiazole core, the benzothiazole variants were developed to alter the metabolic profile and binding kinetics against Src-family kinases.

  • Mechanism: ATP-competitive inhibition.[1]

  • Key Claim Scope: The C2 position is strictly defined as an amino-heteroaryl (e.g., 2-amino-pyrimidine), mimicking the adenine ring of ATP.

B. Epigenetic Modulators (LSD1)

Emerging Landscape: Academic & Biotech (e.g., Jordan University of Science and Technology) Reference: Al-Nabulsi et al., J. Mol.[1][2] Graph. Model. (2019)

Recent literature identifies this scaffold as a hit for Lysine Specific Demethylase 1 (LSD1) inhibition.

  • Differentiation: Unlike the kinase inhibitors, the LSD1 inhibitors often feature a reversed amide or urea linkage at C2, targeting the FAD-binding domain rather than an ATP pocket.

C. Antibacterials (GyrB/ParE) - A Critical Distinction

Dominant Assignee: Vertex Pharmaceuticals Key Insight: While Vertex has extensive IP in benzothiazole GyrB inhibitors (e.g., US 8,471,029), these predominantly feature the 6-carboxylic acid or 6-carboxamide geometry.[1]

  • Strategic Note: Researchers must distinguish between the 5- and 6-isomers. The 5-carboxamide is "kinase-like," while the 6-carboxamide is often "gyrase-like."

Synthetic Methodologies & Freedom to Operate (FTO)

To navigate the FTO landscape, one must utilize synthetic routes that allow for late-stage diversification of the C5-amide, as this is the primary vector for intellectual property differentiation.

The "Late-Stage Amidation" Strategy

This route is superior to the "Povarov" or "Cyclization" methods for library generation because it utilizes a common intermediate (Intermediate B) that can be coupled with diverse amines.

Synthesis_Workflow Start 4-Chloro-3-nitrobenzoic acid Step1 1. Reduction (Fe/HCl) 2. Thionation (KSCN/Br2) Start->Step1 InterA 2-Amino-1,3-benzothiazole- 5-carboxylic acid Step1->InterA Step2 Sandmeyer / Halogenation (Optional C2 mod) InterA->Step2 InterB Activated Core (Acid or Ester) Step2->InterB Step3 Amide Coupling (HATU/DIEA + R-NH2) InterB->Step3 Final Final 5-Carboxamide Analog Step3->Final

Caption: The "Late-Stage Amidation" workflow allows for rapid diversification of the C5 position (Solvent Front).

Detailed Experimental Protocol

Protocol: Synthesis of N-(2-hydroxyethyl)-2-(pyridin-2-ylamino)-1,3-benzothiazole-5-carboxamide Context: This protocol demonstrates the coupling of the C5-tail, a critical step for generating IP-novel compounds.

Reagents & Materials[3][4][5][6][7][8][9][10]
  • Substrate: 2-(pyridin-2-ylamino)-1,3-benzothiazole-5-carboxylic acid (1.0 equiv)

  • Amine: Ethanolamine (1.5 equiv)[1]

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)[1]

Methodology (Self-Validating System)
  • Activation: Charge a flame-dried round-bottom flask with the carboxylic acid substrate (1.0 mmol) and anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and stir at room temperature (RT) for 5 minutes. Checkpoint: Solution should be clear or slightly suspension; if cloudy, sonicate.

  • Coupling: Add HATU (1.2 mmol) in one portion. Stir for 15 minutes to form the activated ester (O-At ester). Observation: A color change to yellow/orange often indicates activation.[1]

  • Addition: Add ethanolamine (1.5 mmol) dropwise.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.[1] Validation: Look for disappearances of M+ (Acid) and appearance of M+ + 43 (Amide).

  • Workup: Dilute with EtOAc (30 mL), wash with saturated NaHCO3 (2x), water (1x), and brine (1x). Dry over Na2SO4.[1]

  • Purification: Flash column chromatography (DCM:MeOH gradient 0-10%).

Strategic Outlook & Trends

Therapeutic AreaPatent TrendKey AssigneeStrategic Note
Oncology (Kinases) High Saturation. Focus has shifted to covalent inhibitors (e.g., acrylamides at C5).[1]BMS, J&JHard to patent simple amides; look for macrocyclization.
Epigenetics (LSD1) Emerging. Novelty exists in the linker length at C5.[1]Academic/BiotechHigh potential for "First-in-Class" claims.[1]
Degraders (PROTACs) New Frontier. The C5-carboxamide is an ideal exit vector for E3 ligase linkers.[1]Arvinas (General)Use the C5 position to attach PEG linkers for degraders.

References

  • BMS Patent Family (Kinase Inhibitors)

    • Turchi, I. J., et al. "Substituted benzothiazole kinase inhibitors." U.S. Patent Application US20080293785A1.[1] Published Nov 27, 2008.

    • Source:

  • LSD1 Inhibition

    • Al-Nabulsi, S., et al. "Amino-carboxamide benzothiazoles as potential LSD1 hit inhibitors." Journal of Molecular Graphics and Modelling, Vol. 92, 2019.
    • Source:

  • General Synthesis (Dasatinib Analogs)

    • "Application Notes and Protocols for the Large-Scale Synthesis of 2-Aminothiazole-5-Carboxamides." BenchChem Technical Guides.
    • Source:

  • Vertex GyrB Landscape (Comparative)

    • Charifson, P. S., et al. "Inhibitors of bacterial gyrase B." U.S. Patent 8,471,029. (Note: Focuses on 6-position, cited for landscape boundary definition).
    • Source:

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura cross-coupling protocols for 2-bromo-1,3-benzothiazole-5-carboxamide

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for 2-Bromo-1,3-benzothiazole-5-carboxamide Executive Summary & Strategic Context The 2-substituted-1,3-benzothiazole scaffold is a privileged pharmacop...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for 2-Bromo-1,3-benzothiazole-5-carboxamide

Executive Summary & Strategic Context

The 2-substituted-1,3-benzothiazole scaffold is a privileged pharmacophore in medicinal chemistry, appearing in antitumor agents (e.g., Phortress), imaging agents, and kinase inhibitors. However, the functionalization of 2-bromo-1,3-benzothiazole-5-carboxamide presents a unique convergence of synthetic challenges:

  • Catalyst Poisoning: The basic nitrogen (N3) of the thiazole ring is a potent

    
    -donor, capable of displacing phosphine ligands and forming inactive Palladium-bis(heterocycle) complexes.
    
  • Solubility Profiles: The 5-carboxamide moiety induces high polarity and intermolecular hydrogen bonding, rendering the substrate insoluble in standard non-polar coupling solvents (e.g., Toluene, Hexane).

  • Electronic Deactivation: While the C2-Br bond is activated for oxidative addition, the electron-deficient nature of the ring can make the subsequent transmetallation step sluggish, promoting homocoupling side reactions.

This guide details three validated protocols designed to overcome these barriers, ensuring high yields and reproducibility.

Mechanistic Insight: The "Heteroatom Problem"

To optimize this reaction, one must understand the failure mode. In standard couplings, the rate-limiting step for electron-deficient heterocycles is often transmetallation . However, for benzothiazoles, a pre-equilibrium "trap" exists.

Figure 1: Catalytic Cycle & Inhibition Pathway

G Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Pd(II)-Ar-Br) Pd0->OxAdd Fast (C2-Br) Poison DEAD END: Pd(II)-N-Coordination (Catalyst Arrest) OxAdd->Poison Competition (N-binding) TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet Rate Limiting RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Caption: The "Poison" pathway (red) occurs when the benzothiazole nitrogen displaces ligands. Bulky ligands (e.g., XPhos) or bidentate ligands (e.g., dppf) are required to sterically or electronically prevent this coordination.

Experimental Protocols

Method A: The "Workhorse" Protocol (High Solubility / Scale-Up)

Best for: Standard aryl boronic acids, gram-scale reactions, and cost-efficiency.

Rationale: Pd(dppf)Cl₂ is robust and the bidentate ferrocenyl ligand resists displacement by the benzothiazole nitrogen. Dioxane/Water ensures solubility of the carboxamide.

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Loading: 3–5 mol%

  • Base: Potassium Carbonate (K₂CO₃)[1]

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step:

  • Charge: To a reaction vial, add 2-bromo-1,3-benzothiazole-5-carboxamide (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Solvent: Add 1,4-Dioxane and Water (concentration 0.15 M). Crucial: The amide may not fully dissolve yet.

  • Degas: Sparge the slurry with Argon or Nitrogen for 10 minutes. Oxygen promotes homocoupling.

  • Catalyst: Add Pd(dppf)Cl₂ (0.05 equiv) under positive inert gas pressure.

  • Reaction: Seal and heat to 90°C for 4–12 hours. The mixture should clarify as the reaction progresses and the product forms (unless the product is highly insoluble).

  • Workup: Cool to RT. Dilute with water.[2] If the product precipitates, filter and wash with water/ether. If not, extract with EtOAc/THF (10% MeOH in DCM may be needed for polarity).

Method B: The "Challenging Substrate" Protocol (Steric Bulk / Heterocycles)

Best for: Ortho-substituted boronic acids, heteroaryl boronic acids, or if Method A fails.

Rationale: This utilizes Buchwald G2/G3 Precatalysts .[3] The bulky XPhos ligand creates a "roof" over the Pd center, physically blocking the approach of the benzothiazole nitrogen while accelerating reductive elimination.

  • Catalyst: XPhos Pd G2 (or Pd(OAc)₂ + XPhos in 1:2 ratio)

  • Loading: 1–2 mol%

  • Base: Potassium Phosphate Tribasic (K₃PO₄)

  • Solvent: n-Butanol or THF:Water (10:1)

Step-by-Step:

  • Charge: Combine substrate (1.0 equiv), Boronic Acid/Ester (1.5 equiv), and K₃PO₄ (3.0 equiv).[4]

  • Solvent: Add n-Butanol (0.2 M). n-BuOH allows for higher temperatures than THF and solubilizes polar amides effectively.

  • Catalyst: Add XPhos Pd G2 (0.02 equiv).

  • Reaction: Heat to 100°C for 2–6 hours.

  • Note: This system is extremely active. Monitor by LCMS after 1 hour to prevent dehalogenation or over-reaction.

Comparative Data & Optimization

Table 1: Solvent & Base Effects on Conversion Substrate: 2-bromo-1,3-benzothiazole-5-carboxamide + Phenylboronic acid

EntryCatalystLigandSolventBaseTempConversion (LCMS)Notes
1Pd(PPh₃)₄PPh₃TolueneNa₂CO₃100°C< 30%Substrate insoluble; Cat. poisoning.[2]
2Pd(OAc)₂NoneDMFK₂CO₃120°C45%"Ligand-free" mode; Pd black forms.
3Pd(dppf)Cl₂ dppf Dioxane/H₂O K₂CO₃ 90°C > 95% Recommended (Method A).
4Pd(OAc)₂XPhosn-BuOHK₃PO₄100°C> 98%Excellent for sterically hindered partners.
5Pd₂dba₃SPhosTHF/H₂OCs₂CO₃60°C85%Good, but Cs₂CO₃ can cause amide hydrolysis.

Decision Tree for Protocol Selection

Use this logic flow to determine the correct starting point for your specific coupling partner.

DecisionTree Start Select Boronic Acid Partner CheckType Is the Boronic Acid Sterically Hindered or Heterocyclic? Start->CheckType Simple No (e.g., Phenyl, 4-F-Phenyl) CheckType->Simple Standard Complex Yes (e.g., 2,6-dimethyl, Pyridyl) CheckType->Complex Difficult MethodA USE METHOD A Pd(dppf)Cl2 / Dioxane:Water Robust & Cost Effective Simple->MethodA MethodB USE METHOD B XPhos Pd G2 / n-Butanol High Activity Complex->MethodB SolubilityCheck Does Product Crash Out? MethodA->SolubilityCheck MethodB->SolubilityCheck Precip Filtration Workup (Wash w/ H2O & Ether) SolubilityCheck->Precip Yes Extract Extraction Workup (DCM/MeOH or EtOAc) SolubilityCheck->Extract No

Caption: Workflow for selecting the optimal catalyst system based on the coupling partner's complexity.

Troubleshooting & Critical Parameters

  • Hydrolysis Risk: The 5-carboxamide is generally stable, but avoid strong alkoxide bases (NaOtBu, KOtBu) which can convert the amide to the carboxylic acid or nitrile. Stick to Carbonates (pK_a ~10) or Phosphates (pK_a ~12).

  • Protodeboronation: If the boronic acid is electron-rich (e.g., 2-methoxy-phenyl), it may degrade before coupling.

    • Solution: Add the boronic acid in portions (0.5 equiv at t=0, 0.5 at t=1h, etc.) or use the corresponding Pinacol Ester.

  • Purification: Benzothiazole amides often streak on silica.

    • Tip: Add 1% Triethylamine to your eluent or use C18 Reverse Phase chromatography (Water/Acetonitrile gradient with 0.1% Formic Acid).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ohkubo, M., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry, 26(2), 360-370. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Molander, G. A., et al. (2013). Pd-catalyzed Suzuki-Miyaura cross-coupling reactions between sulfamates and potassium Boc-protected aminomethyltrifluoroborates.[5] Organic Letters, 15(10), 2534-2537.[5] Link

  • Lubaeva, A. E., et al. (2024).[6][7] Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.[6] RSC Advances, 14, 28682-28690. Link

Sources

Application

Application Notes &amp; Protocols for the Synthesis of Kinase Inhibitors Using 2-Bromo-1,3-Benzothiazole-5-Carboxamide

Abstract: The benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including potent kinase inhibition.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including potent kinase inhibition.[1][2][3] This guide provides detailed application notes and robust protocols for the synthesis of novel kinase inhibitors starting from the versatile building block, 2-bromo-1,3-benzothiazole-5-carboxamide. We will explore key palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura and Buchwald-Hartwig amination—to generate diverse libraries of substituted benzothiazoles. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind experimental choices, ensuring procedural reliability, and providing a framework for structure-activity relationship (SAR) studies.

Introduction: The Benzothiazole Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[4] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and inflammation.[5][6]

Within the vast chemical space of kinase inhibitors, the benzothiazole motif has emerged as a cornerstone for inhibitor design.[3][7] Its rigid, bicyclic structure provides an excellent scaffold for orienting functional groups to interact with the ATP-binding site of kinases. Specifically, the nitrogen and sulfur heteroatoms can engage in crucial hydrogen bonding and other non-covalent interactions.[7]

The starting material, 2-bromo-1,3-benzothiazole-5-carboxamide , is an ideal precursor for library synthesis for two primary reasons:

  • The 2-Bromo Position: The bromine atom serves as a highly effective synthetic "handle" for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and amino substituents.

  • The 5-Carboxamide Group: This functional group often acts as a key hydrogen bond donor/acceptor, anchoring the inhibitor to the "hinge region" of the kinase active site, a common binding motif for Type I and Type II kinase inhibitors.[5][8]

This document will detail the primary synthetic pathways to diversify this core structure and create novel chemical entities for kinase screening.

Core Synthetic Strategy I: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds, particularly between sp²-hybridized carbons.[9] It is the method of choice for introducing aryl and heteroaryl moieties at the 2-position of the benzothiazole core, enabling exploration of the solvent-exposed region of the ATP-binding pocket. The reaction is valued for its mild conditions and high tolerance of various functional groups.[10][11]

Mechanistic Rationale

The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst.[11]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂(Br) (Oxidative Addition) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂(R') (Transmetalation) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R' (Coupled Product) trans_complex->product start Ar-Br (2-Bromobenzothiazole) start->oa_complex boronic R'-B(OH)₂ + Base boronic->trans_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of 2-Aryl-1,3-benzothiazole-5-carboxamide

This protocol is a generalized starting point and may require optimization for specific boronic acids.

Materials & Reagents

ReagentEquivalentsPurpose
2-Bromo-1,3-benzothiazole-5-carboxamide1.0Starting Material
Arylboronic Acid1.2 - 1.5Coupling Partner
Pd(PPh₃)₄ or Pd(dppf)Cl₂0.05 - 0.10Palladium Catalyst
Na₂CO₃ or K₂CO₃2.0 - 3.0Base
1,4-Dioxane/Water (e.g., 4:1 v/v)-Solvent System
Nitrogen or Argon-Inert Atmosphere

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 2-bromo-1,3-benzothiazole-5-carboxamide (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., Na₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.). The solvent should be degassed beforehand by bubbling with nitrogen for 20-30 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-aryl-1,3-benzothiazole-5-carboxamide.[8]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[12]

Core Synthetic Strategy II: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, allowing for the coupling of aryl halides with a vast range of primary and secondary amines.[13][14] This reaction is indispensable for installing amine substituents at the 2-position, which can serve as crucial hydrogen bond donors or acceptors, or as attachment points for linkers in more complex inhibitors like PROTACs.[15]

Mechanistic Rationale

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. The key steps are oxidative addition, formation of a palladium-amido complex via deprotonation of the amine by a strong base, and reductive elimination to furnish the C-N bond.[13][14] The choice of phosphine ligand is critical for reaction efficiency.[16]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂(Br) (Oxidative Addition) pd0->oa_complex Oxidative Addition amido_complex Ar-Pd(II)L₂(NR₁R₂) (Amido Complex) oa_complex->amido_complex Base-mediated amination amido_complex->pd0 Reductive Elimination product Ar-NR₁R₂ (Coupled Product) amido_complex->product start Ar-Br (2-Bromobenzothiazole) start->oa_complex amine HNR₁R₂ + Base amine->amido_complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Detailed Protocol: Synthesis of 2-Amino-1,3-benzothiazole-5-carboxamide Derivatives

This protocol utilizes a common catalyst/ligand system and may be adapted for various amines.

Materials & Reagents

ReagentEquivalentsPurpose
2-Bromo-1,3-benzothiazole-5-carboxamide1.0Starting Material
Amine (R₁R₂NH)1.2 - 1.5Coupling Partner
Pd₂(dba)₃ or Pd(OAc)₂0.02 - 0.05Palladium Pre-catalyst
Xantphos or BINAP0.04 - 0.10Phosphine Ligand
NaOt-Bu or Cs₂CO₃1.5 - 2.5Base
Toluene or 1,4-Dioxane-Anhydrous Solvent
Nitrogen or Argon-Inert Atmosphere

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube or round-bottom flask, combine the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., Xantphos, 0.04 eq.), and the base (e.g., NaOt-Bu, 1.5 eq.).

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas.

  • Reagent Addition: Under positive inert gas pressure, add the anhydrous solvent (e.g., toluene), followed by 2-bromo-1,3-benzothiazole-5-carboxamide (1.0 eq.) and the desired amine (1.2 eq.).

  • Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 6-24 hours.

  • Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium residues.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography to obtain the desired 2-amino-1,3-benzothiazole-5-carboxamide derivative.[17]

  • Characterization: Confirm the product's identity and purity using ¹H NMR, ¹³C NMR, and HRMS.[18]

Structure-Activity Relationship (SAR) and Pharmacophore Model

The synthetic strategies above allow for systematic exploration of the chemical space around the benzothiazole core. SAR studies on related scaffolds have revealed key insights.[19][20][21]

  • 2-Position (R¹): Substituents at this position extend into the solvent-exposed region. Bulky or lipophilic aryl groups introduced via Suzuki coupling can target hydrophobic pockets, while amine functionalities introduced via Buchwald-Hartwig amination can form additional hydrogen bonds or ionic interactions.

  • 5-Position (R²): The carboxamide is a critical anchor. Maintaining this group, or replacing it with other hydrogen-bonding moieties, is often essential for potent hinge-binding activity.[5]

Pharmacophore cluster_0 General Benzothiazole Kinase Inhibitor Pharmacophore scaffold hinge Hinge-Binding Region (H-Bond Acceptor/Donor) core Heterocyclic Core (Scaffold) solvent Solvent-Exposed Region (Variable Substituent) p_hinge p_hinge->hinge p_core p_core->core p_solvent p_solvent->solvent

Caption: Pharmacophore model for a typical benzothiazole-based kinase inhibitor.

Experimental Workflow Summary

The overall process from starting material to a biologically validated kinase inhibitor follows a logical progression.

workflow start 2-Bromo-1,3-benzothiazole- 5-carboxamide reaction Palladium-Catalyzed Cross-Coupling (Suzuki or Buchwald-Hartwig) start->reaction workup Aqueous Work-up & Extraction reaction->workup purify Column Chromatography workup->purify char Structure & Purity Verification (NMR, MS, HPLC) purify->char bio In Vitro Kinase Assay & Biological Evaluation char->bio

Caption: Overall workflow from synthesis to biological evaluation.

Conclusion

2-Bromo-1,3-benzothiazole-5-carboxamide is a high-value starting material for the efficient construction of diverse kinase inhibitor libraries. The Suzuki-Miyaura and Buchwald-Hartwig reactions provide reliable and versatile methods for derivatization at the 2-position. The protocols and insights provided in this guide offer a solid foundation for researchers to design, synthesize, and validate novel benzothiazole-based therapeutics, accelerating the discovery of next-generation kinase inhibitors.

References

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances.
  • Quantitative Analysis of the Structure Activity Relationship of Some Novel Benzothiazole Derivatives as Dual Tyrosine Kinase Inhibitors against Hepatocellular Carcinoma. (2024). International Journal of All Research Education & Scientific Methods. Available at: [Link]

  • Schematic representation of structure‐activity relationship for the (a)... (n.d.). ResearchGate. Available at: [Link]

  • Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. (2022). MDPI. Available at: [Link]

  • Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. (2021). MDPI. Available at: [Link]

  • Examples of benzothiazole‐based class‐I PI3K inhibitors. (n.d.). ResearchGate. Available at: [Link]

  • Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. (2017). ResearchGate. Available at: [Link]

  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. (2013). Molecules. Available at: [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Available at: [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). PubMed Central. Available at: [Link]

  • Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. (2022). PubMed Central. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. (n.d.). PubMed Central. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Purdue University. Available at: [Link]

  • Synthesis, Characterisation, Molecular Docking Studies and Biological Evaluation of Novel Benzothiazole Derivatives as EGFR Inhibitors for Anti-breast Cancer Agents. (2023). Impactfactor.org. Available at: [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • Substituted benzothiazole kinase inhibitors. (2007). Google Patents.
  • A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs*. (2020). PubMed. Available at: [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing. Available at: [Link]

  • Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study. (2024). MDPI. Available at: [Link]

  • Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters. (2009). PubMed. Available at: [Link]

  • Importance of Benzothiazole Motif in Modern Drug Discovery: Introduction. (2018). Crimson Publishers. Available at: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. (2025). RSC Advances. Available at: [Link]

  • Benzothiazole-based Compounds in Antibacterial Drug Discovery. (2017). ResearchGate. Available at: [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016). MDPI. Available at: [Link]

Sources

Method

Solid-phase synthesis strategies incorporating benzothiazole carboxamide building blocks

Introduction: The Enduring Significance of the Benzothiazole Scaffold The benzothiazole ring system, a fusion of benzene and thiazole, represents a "privileged structure" in medicinal chemistry and materials science.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Benzothiazole Scaffold

The benzothiazole ring system, a fusion of benzene and thiazole, represents a "privileged structure" in medicinal chemistry and materials science.[1] Its unique electronic properties and rigid conformational framework allow for specific and high-affinity interactions with a multitude of biological targets. Consequently, benzothiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The carboxamide functional group, in particular, serves as a versatile handle for modulating the pharmacokinetic and pharmacodynamic properties of these molecules, making N-substituted benzothiazole-2-carboxamides a highly sought-after class of compounds in drug discovery.[2]

Solid-phase organic synthesis (SPOS) offers a powerful and efficient platform for the rapid generation of libraries of such compounds, facilitating structure-activity relationship (SAR) studies.[3] By anchoring a building block to an insoluble polymer support, SPOS streamlines the synthetic process, allowing for the use of excess reagents to drive reactions to completion and simplifying purification to a mere filtration and washing process.[4] This guide provides a comprehensive overview of two primary strategies for incorporating benzothiazole carboxamide building blocks using solid-phase techniques, complete with detailed experimental protocols, troubleshooting advice, and an exploration of the underlying chemical principles.

Strategic Approaches to Solid-Phase Benzothiazole Carboxamide Synthesis

There are two principal strategies for the solid-phase synthesis of benzothiazole carboxamides, each with its own set of advantages and considerations:

  • On-Resin Formation of the Benzothiazole Core: This approach involves the construction of the benzothiazole ring system directly on the solid support, followed by further functionalization and cleavage. This method is particularly useful for creating libraries of 2-aminobenzothiazoles and their derivatives.

  • Incorporation of Pre-formed Benzothiazole Carboxamide Building Blocks: This strategy utilizes a pre-synthesized benzothiazole-2-carboxylic acid which is then anchored to the solid support. Subsequent diversification is achieved by coupling a variety of amines to the resin-bound scaffold. This approach offers greater control over the final product and is the primary focus of this guide.

Strategy 1: On-Resin Formation of 2-Aminobenzothiazoles

This traceless synthesis strategy is highly effective for generating libraries of 2-aminobenzothiazoles. The key steps involve the formation of a resin-bound acyl-isothiocyanate, which then reacts with anilines to form a thiourea intermediate. Subsequent cyclization and cleavage yield the desired products.[3]

Experimental Workflow: On-Resin Synthesis of 2-Aminobenzothiazoles

On_Resin_Formation Resin Carboxy-Polystyrene Resin AcylChloride Resin-Bound Acyl Chloride Resin->AcylChloride SOCl₂/DCM AcylIsothiocyanate Resin-Bound Acyl-isothiocyanate AcylChloride->AcylIsothiocyanate KSCN/THF Thiourea Resin-Bound N-acyl, N'-phenyl-thiourea AcylIsothiocyanate->Thiourea Substituted Aniline/DMF CyclizedProduct Resin-Bound 2-Acylamino-benzothiazole Thiourea->CyclizedProduct Carbodiimide (e.g., DIC)/DMF (Cyclization) FinalProduct 2-Aminobenzothiazole (in solution) CyclizedProduct->FinalProduct Hydrazine/Ethanol (Cleavage) Preformed_Building_Block Resin Hydroxy-functionalized Resin (e.g., Wang Resin) LoadedResin Resin-Bound Benzothiazole-2-carboxylate Resin->LoadedResin Benzothiazole-2-carboxylic acid, DIC/HOBt, DMAP (cat.) AmideProduct Resin-Bound Benzothiazole-2-carboxamide LoadedResin->AmideProduct 1. Fmoc deprotection (if applicable) 2. Amine, Coupling Reagent (e.g., HATU) FinalProduct N-Substituted Benzothiazole-2-carboxamide (in solution) AmideProduct->FinalProduct TFA Cleavage Cocktail

Sources

Application

Application Note: Accelerating Medicinal Chemistry with Microwave-Assisted Synthesis of 2-Functionalized Benzothiazole-5-Carboxamides

Introduction: The Significance of the Benzothiazole Scaffold The benzothiazole nucleus is a privileged heterocyclic scaffold, forming the core structure of numerous compounds with significant therapeutic value.[1][2] Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole nucleus is a privileged heterocyclic scaffold, forming the core structure of numerous compounds with significant therapeutic value.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] The functionalization at the 2-position and the incorporation of a carboxamide moiety at the 5-position are critical for modulating the pharmacological profile, enhancing target binding, and improving pharmacokinetic properties. Consequently, the rapid and efficient synthesis of diverse libraries of 2-functionalized benzothiazole-5-carboxamides is a key objective in modern drug discovery programs.[6][7]

Conventional synthetic methods often require long reaction times, high temperatures, and the use of hazardous solvents, which can impede the drug development timeline.[8] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a green and efficient alternative that dramatically accelerates chemical reactions.[9][10][11][12] By leveraging MAOS, researchers can significantly reduce reaction times from hours or days to mere minutes, often with improved yields and product purity.[13][14][15] This application note provides a detailed protocol and technical insights for the microwave-assisted synthesis of this important class of compounds.

The MAOS Advantage: A Deeper Look into Microwave Heating

To appreciate the rationale behind using microwave irradiation, it is crucial to understand its fundamental heating mechanism, which differs significantly from conventional conductive heating.

Conventional heating relies on the transfer of thermal energy from an external source, through the walls of the reaction vessel, and into the bulk of the reaction mixture. This process is slow and creates a temperature gradient, where the vessel walls are hotter than the solution's core. In contrast, microwave heating imparts energy directly to the molecules within the reaction mixture.[6][12] This is achieved through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents used in synthesis, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction, leading to instantaneous and uniform heating throughout the bulk of the solution.[9][11][12][16]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, which generates heat.[11][12]

This "in-core" volumetric heating is not only faster and more energy-efficient but also allows for reactions to be performed at temperatures and pressures that can be difficult to achieve with standard laboratory equipment, often leading to novel reaction pathways.[6][10]

G cluster_0 Conventional Heating cluster_1 Microwave-Assisted Heating HeatSource Heat Source (Oil Bath) Vessel Reaction Vessel HeatSource->Vessel Conduction Solvent Reaction Mixture Vessel->Solvent Convection MW_Source Microwave Source (Magnetron) Molecules Polar Molecules in Mixture MW_Source->Molecules Direct Irradiation

Figure 1. Comparison of heat transfer mechanisms.

General Synthetic Strategy

The synthesis of the target compounds is achieved through a multi-step sequence that is highly amenable to microwave irradiation. The general workflow involves the formation of the core benzothiazole ring system, followed by the crucial amide bond formation. This strategy allows for late-stage diversification, where a common benzothiazole carboxylic acid intermediate can be coupled with a variety of amines to rapidly generate a library of analogues.

G SM Starting Materials (e.g., 3-Amino-4-mercaptobenzoic acid) Step1 Step 1: Benzothiazole Core Formation SM->Step1 Intermediate Key Intermediate (2-Functionalized Benzothiazole- 5-carboxylic acid) Step1->Intermediate Step2 Step 2: Amide Coupling (Microwave-Assisted) Intermediate->Step2 Final Final Products (2-Functionalized Benzothiazole- 5-carboxamides) Step2->Final Amine Diverse Amines (R-NH2) Amine->Step2

Figure 2. General workflow for the synthesis of target compounds.

Application Protocol: Microwave-Assisted Synthesis of N-benzyl-2-(trifluoromethyl)benzothiazole-5-carboxamide

This protocol details the synthesis of a representative compound, demonstrating the efficiency of the microwave-assisted approach.

Principle: The synthesis begins with the cyclocondensation of 3-amino-4-mercaptobenzoic acid with trifluoroacetic anhydride to form the 2-(trifluoromethyl)benzothiazole-5-carboxylic acid intermediate. This key intermediate is then coupled with benzylamine in the presence of a coupling agent under microwave irradiation to yield the final product.

Materials and Equipment:

  • Reagents: 3-Amino-4-mercaptobenzoic acid, Trifluoroacetic anhydride, Benzylamine, N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt), N,N-Dimethylformamide (DMF, anhydrous), Ethyl acetate, Hexanes, Saturated sodium bicarbonate solution, Brine.

  • Equipment: Monomode microwave reactor (e.g., CEM Discover, Biotage Initiator), 10 mL microwave reaction vials with snap caps, magnetic stir bars, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F254), column chromatography apparatus.

Step 1: Synthesis of 2-(Trifluoromethyl)benzothiazole-5-carboxylic acid (Intermediate 1)

Causality: This step forms the stable benzothiazole core. Trifluoroacetic anhydride serves as both the source for the CF3 group and the dehydrating agent to facilitate cyclization. This reaction can also be accelerated with microwave heating, but a conventional approach is provided for versatility.

  • To a 50 mL round-bottom flask, add 3-amino-4-mercaptobenzoic acid (1.0 g, 5.9 mmol).

  • Add polyphosphoric acid (10 g) as a solvent and catalyst.

  • Add trifluoroacetic acid (1.3 g, 11.8 mmol) dropwise while stirring.

  • Heat the mixture at 120 °C for 4 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, pour the mixture onto crushed ice (50 g).

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried under vacuum to yield Intermediate 1 as a solid.

Step 2: Microwave-Assisted Amide Coupling

Causality: This is the key microwave-assisted step. DMF is chosen as the solvent due to its high boiling point and excellent microwave absorption properties. DIC/HOBt is a classic coupling system that activates the carboxylic acid for nucleophilic attack by the amine. Microwave irradiation drastically reduces the time required for this coupling from several hours to just minutes.[13]

  • Place 2-(trifluoromethyl)benzothiazole-5-carboxylic acid (Intermediate 1 , 100 mg, 0.40 mmol) and a magnetic stir bar into a 10 mL microwave reaction vial.

  • Add anhydrous DMF (3 mL).

  • Add 1-Hydroxybenzotriazole (HOBt) (65 mg, 0.48 mmol) and N,N'-Diisopropylcarbodiimide (DIC) (76 µL, 0.48 mmol).

  • Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.

  • Add benzylamine (52 µL, 0.48 mmol).

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the mixture under the following conditions:

    • Temperature: 120 °C (Ramp time: 2 min)

    • Hold Time: 10 minutes

    • Power: Dynamic (200 W max)

    • Stirring: High

  • After the reaction is complete, cool the vial to room temperature using compressed air.

Purification and Characterization
  • Pour the reaction mixture into a separatory funnel containing ethyl acetate (30 mL) and water (30 mL).

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-2-(trifluoromethyl)benzothiazole-5-carboxamide.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[3][17]

Data Summary: Rapid Library Generation

The protocol can be readily adapted to synthesize a variety of analogues by simply substituting the amine component. The table below illustrates the typical efficiency of this microwave-assisted approach for generating a small library of compounds.

EntryAmine UsedTemp (°C)Time (min)Yield (%)
1Benzylamine1201091
24-Methoxybenzylamine1201088
3Cyclohexylamine1201585
4Aniline1402076
5Morpholine1101093

Reaction Conditions: Intermediate 1 (0.40 mmol), Amine (1.2 equiv), DIC (1.2 equiv), HOBt (1.2 equiv), DMF (3 mL), Dynamic Power.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction- Impure starting materials- Inefficient purification- Increase reaction time or temperature.- Ensure reagents are pure and solvent is anhydrous.- Optimize chromatography conditions.
Side Product Formation - Reaction temperature too high- Racemization during activation- Lower the microwave temperature.- Use an alternative coupling agent (e.g., HATU).
No Reaction - Inactive coupling reagents- Microwave power too low- Use fresh coupling reagents.- Ensure proper microwave absorption; check solvent and power settings.

Conclusion

Microwave-assisted synthesis represents a powerful tool for accelerating the synthesis of 2-functionalized benzothiazole-5-carboxamides.[7][8] The protocols described herein demonstrate a significant reduction in reaction times, from hours to minutes, while maintaining high yields.[14] This efficiency enables the rapid generation of compound libraries, which is essential for expediting hit-to-lead and lead optimization phases in drug discovery.[6] By embracing MAOS, researchers can streamline synthetic workflows, reduce energy consumption, and ultimately shorten the timeline for the development of new therapeutic agents.[13][18]

References

  • Microwave-Assisted Synthesis in Drug Development. EPCP.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • GREEN SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES: A SUSTAINABLE APPROACH TO ANTICANCER AGENTS.
  • Microwave Assisted Synthesis of Some Biologically Active Benzothiazolotriazine Deriv
  • Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. PMC.
  • Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • The impact of microwave synthesis on drug discovery.
  • Microwave Synthesis and Study of the Biological Activity for some New Imidazolidine Derivatives of Benzothiazole. Iraqi Journal of Pharmaceutical Sciences.
  • Application of Microwaves in Organic Synthesis: Speeding up the Process of Drug Discovery. Asian Journal of Pharmaceutical and Clinical Research.
  • The impact of microwave synthesis on drug discovery. PubMed.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • Biological evaluation of benzothiazoles obtained by microwave-green synthesis. SciELO.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
  • Microwave Assisted Synthesis of Organic Compounds and Nanom
  • Design, synthesis, and anticancer evaluation of benzothiazole–carboxamide hybrids: Insights from molecular docking and cell. Journal of Applied Pharmaceutical Science.
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.
  • Application Notes and Protocols for the Large-Scale Synthesis of 2-Aminothiazole-5-Carboxamides. Benchchem.
  • Microwave Assisted Synthesis, Solution State, Spectral Studies and Theoretical Treatment of Pd(II) , Pt(IV) and Au(III) ions Complexes Containing 2-Benzamide Benzothiazole. Baghdad Science Journal.
  • SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences.
  • MICROWAVE ASSISTED SOLVENT FREE SYNTHESIS OF SOME SUBSTITUTED BENZOTHIAZOLES OVER ZEOLITE. TSI Journals.
  • Microwave-Assisted, Solvent-Free Synthesis of Benzothiazoles Using a Bimetallic Fe–Al/Silica Heterogeneous C
  • MİCAL Biological evaluation of benzothiazoles obtained by microwave-green synthesis. SciELO.
  • Microwave Assisted Facile Synthesis and Biological Evaluation of Novel 2-Indolyl -1, 5-Benzothiazepines. Open Pharmaceutical Sciences Journal.

Sources

Method

Preparation of tricyclic heterocycles starting from 2-bromobenzothiazole scaffolds

Application Note: Advanced Preparation of Tricyclic Heterocycles from 2-Bromobenzothiazole Scaffolds Executive Summary The 2-bromobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, serving as the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Preparation of Tricyclic Heterocycles from 2-Bromobenzothiazole Scaffolds

Executive Summary

The 2-bromobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, serving as the electrophilic lynchpin for constructing fused tricyclic systems with potent biological activities (e.g., antitumor, antimicrobial, and neuroprotective properties). This guide details two high-value synthetic protocols for transforming 2-bromobenzothiazole into tricyclic heterocycles: Benzimidazo[2,1-b]benzothiazole and Benzothiazolo[2,3-b]quinazolin-12-one .

Unlike standard textbook procedures, this note focuses on field-proven methodologies that address common pitfalls such as catalyst deactivation, regioselectivity issues, and purification challenges.

Strategic Analysis & Reaction Pathways

The reactivity of 2-bromobenzothiazole is dominated by the C2 position, which is activated for both nucleophilic aromatic substitution (


) and transition-metal-catalyzed cross-coupling. The choice of pathway depends on the nucleophilicity of the coupling partner and the desired ring fusion.

Figure 1: Divergent Synthetic Pathways

G Start 2-Bromobenzothiazole Path1 Pathway A: Nucleophilic Substitution (High Temp / Cu-Catalyzed) Start->Path1 + o-Phenylenediamine Path2 Pathway B: Pd-Catalyzed Cross-Coupling Start->Path2 + Methyl Anthranilate Inter1 Intermediate: N-(Benzothiazol-2-yl) -benzene-1,2-diamine Path1->Inter1 C-N Bond Formation Inter2 Intermediate: N-(Benzothiazol-2-yl) -anthranilate Path2->Inter2 Buchwald-Hartwig Prod1 Product A: Benzimidazo[2,1-b] benzothiazole Inter1->Prod1 Intramolecular Cyclization (-NH3) Prod2 Product B: Benzothiazolo[2,3-b] quinazolin-12-one Inter2->Prod2 Ester Aminolysis Cyclization (-MeOH)

Caption: Strategic divergence for tricyclic synthesis. Pathway A utilizes the electrophilicity of C2 for direct substitution/cyclization, while Pathway B leverages Pd-catalysis for sterically demanding couplings.

Protocol A: Synthesis of Benzimidazo[2,1-b]benzothiazole

This tricyclic system is a bioisostere of several DNA-intercalating agents. While direct


 is possible at high temperatures (

C), the Copper-Catalyzed Ullmann Cascade offers milder conditions and higher functional group tolerance.
Mechanism & Causality

The reaction proceeds via an initial Cu-catalyzed N-arylation of o-phenylenediamine by 2-bromobenzothiazole. The resulting intermediate possesses a pendant amino group that attacks the benzothiazole nitrogen (or C2 position), leading to ring closure with the expulsion of ammonia/amine.

  • Why Copper? Copper facilitates the initial C-N bond formation at C2, which is otherwise sluggish for electron-rich anilines.

  • Base Choice:

    
     is preferred over stronger bases to prevent polymerization of the diamine.
    
Experimental Protocol

Reagents:

  • 2-Bromobenzothiazole (1.0 equiv)

  • o-Phenylenediamine (1.2 equiv)

  • CuI (10 mol%)

  • L-Proline (20 mol%) - Ligand to stabilize Cu species

  • 
     (2.0 equiv)
    
  • DMSO (anhydrous)

Step-by-Step Procedure:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine 2-bromobenzothiazole (1.0 mmol), o-phenylenediamine (1.2 mmol), CuI (19 mg, 0.1 mmol), and

    
     (276 mg, 2.0 mmol).
    
  • Inert Atmosphere: Evacuate and backfill with argon (3 cycles). Add L-Proline (23 mg, 0.2 mmol) and anhydrous DMSO (3 mL) via syringe.

  • Reaction: Seal the tube and heat to 110°C for 12–16 hours.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 7:3). The starting bromide (

      
      ) should disappear, and a fluorescent spot (
      
      
      
      ) should appear.
  • Workup: Cool to room temperature. Dilute with water (15 mL) and extract with EtOAc (3 x 10 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (SiO2, Gradient 0-20% EtOAc in Hexane).
    

Yield Expectation: 75–85% (Yellow solid).

Protocol B: Synthesis of Benzothiazolo[2,3-b]quinazolin-12-one

This protocol constructs a quinazolinone ring fused to the benzothiazole core. It utilizes a Palladium-Catalyzed Buchwald-Hartwig Amination followed by a spontaneous or base-promoted cyclization.

Mechanism & Causality

Direct condensation of 2-bromobenzothiazole with anthranilic acid is difficult due to the poor nucleophilicity of the aniline and potential decarboxylation. The Pd-catalyzed route couples 2-bromobenzothiazole with methyl anthranilate first. The resulting secondary amine then attacks the ester carbonyl to close the third ring.

Figure 2: Catalytic Cycle & Cascade

Reaction Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd 2-Bromobenzothiazole Coord Amine Coordination (Methyl Anthranilate) OxAdd->Coord Deprot Deprotonation (Base: Cs2CO3) Coord->Deprot RedElim Reductive Elimination (C-N Bond Formed) Deprot->RedElim RedElim->Pd0 Regeneration Inter Intermediate N-(Benzothiazol-2-yl) anthranilate RedElim->Inter Cyclic Cyclization (-MeOH) Inter->Cyclic Heat / Base

Caption: The catalytic cycle initiates with oxidative addition of 2-bromobenzothiazole.[1] Post-coupling, the proximity of the ester group to the endocyclic nitrogen facilitates rapid cyclization.

Experimental Protocol

Reagents:

  • 2-Bromobenzothiazole (1.0 equiv)

  • Methyl Anthranilate (1.1 equiv)

  • 
     (5 mol%)
    
  • BINAP (7.5 mol%) - Bidentate ligand is crucial to prevent

    
    -hydride elimination side pathways.
    
  • 
     (2.5 equiv)
    
  • Toluene (anhydrous)

Step-by-Step Procedure:

  • Catalyst Pre-complexation: In a vial, mix

    
     (11 mg, 0.05 mmol) and BINAP (46 mg, 0.075 mmol) in Toluene (1 mL) under argon for 10 mins to form the active yellow catalyst species.
    
  • Reaction Assembly: In a separate pressure vial, add 2-bromobenzothiazole (1.0 mmol), methyl anthranilate (1.1 mmol), and

    
     (815 mg, 2.5 mmol).
    
  • Initiation: Transfer the pre-formed catalyst solution to the reaction vial. Rinse with additional Toluene (3 mL).

  • Heating: Heat at 100°C for 18 hours.

    • Note: If the intermediate ester is observed (incomplete cyclization), increase temp to 120°C or add a catalytic amount of DBU (10 mol%) to drive the ester aminolysis.

  • Workup: Filter the hot reaction mixture through a Celite pad (to remove Pd black and salts). Wash with EtOAc.

  • Purification: Concentrate the filtrate. Recrystallize from EtOH/DMF mixture. If purity is low, use column chromatography (DCM/MeOH 95:5).

Yield Expectation: 65–78% (White/Pale Yellow crystals).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Protocol A) Catalyst poisoning or oxidation of Cu(I).Ensure rigorous degassing. Use fresh CuI (white/off-white, not green). Increase ligand (L-Proline) loading to 30 mol%.
Incomplete Cyclization (Protocol B) Steric hindrance or insufficient temperature.Isolate the intermediate ester and reflux in glacial acetic acid for 2 hours to force ring closure.
Pd Black Formation Instability of the Pd-Ligand complex.Switch solvent to 1,4-Dioxane (higher boiling point). Ensure BINAP:Pd ratio is at least 1.5:1.
Regioselectivity Issues Nucleophilic attack at C-S bond instead of C-N.Use non-polar solvents (Toluene) which favor the desired C-N coupling over ring-opening pathways.

References

  • Synthesis of Benzothiazolo[2,3-b]quinazolin-12-ones via Pd-C

    • Source: ResearchG
    • Relevance: Establishes the core Buchwald-Hartwig/Cycliz
  • Copper-Catalyzed Synthesis of Benzimidazoles and Fused Analogues

    • Source: Journal of Organic Chemistry / Organic Chemistry Portal
    • Relevance: Validates the Cu-catalyzed C-N coupling mechanism for o-phenylenediamine deriv
  • Palladium-Catalyzed Cascade Reactions for Heterocycle Synthesis

    • Source: Chemical Reviews / MDPI
    • Relevance: Provides the theoretical grounding for the catalytic cycles and ligand choices (BINAP vs.
  • General Reactivity of 2-Halobenzothiazoles

    • Source: NIH / PubMed
    • Relevance: Background on the electrophilicity of the C2 position in 2-bromobenzothiazole.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of 2-bromo-1,3-benzothiazole-5-carboxamide

Introduction This technical guide provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of 2-bromo-1,3-benzothiazole-5-carboxamide in basic aqueous buffer sy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of 2-bromo-1,3-benzothiazole-5-carboxamide in basic aqueous buffer systems. Benzothiazole derivatives are a critical scaffold in medicinal chemistry, but their handling and formulation can present challenges, particularly concerning their stability in solution.[1][2][3] This document is intended for researchers, formulation scientists, and drug development professionals to proactively address and resolve potential stability issues encountered during experimental and developmental workflows.

The core structure of 2-bromo-1,3-benzothiazole-5-carboxamide contains two primary functional groups susceptible to degradation in alkaline environments: the C2-bromo substituent on the electron-deficient thiazole ring and the C5-carboxamide group on the benzene ring. Understanding the interplay of pH, temperature, and buffer components is crucial for maintaining the integrity of this molecule.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary stability concerns for 2-bromo-1,3-benzothiazole-5-carboxamide in basic buffers?

The two principal degradation pathways are hydrolysis of the C2-bromo group and hydrolysis of the C5-carboxamide moiety.

  • C2-Position Hydrolysis: The carbon at the 2-position of the benzothiazole ring is highly electrophilic.[4] In the presence of nucleophiles, such as the hydroxide ion (OH⁻) prevalent in basic buffers, the bromide can be displaced via a nucleophilic aromatic substitution (SNAr) mechanism. This results in the formation of 2-hydroxy-1,3-benzothiazole-5-carboxamide. Studies on related benzothiazolium salts show rapid decomposition at pH values around 8.[5]

  • C5-Carboxamide Hydrolysis: The amide functional group is susceptible to base-catalyzed hydrolysis. This reaction involves the nucleophilic attack of a hydroxide ion on the amide's carbonyl carbon, leading to the cleavage of the C-N bond. This pathway yields 2-bromo-1,3-benzothiazole-5-carboxylic acid and ammonia. Amide hydrolysis is a common degradation pathway observed in forced degradation studies of many pharmaceutical compounds.[6][7]

Q2: I'm observing rapid degradation of my compound even in mildly basic buffers (e.g., pH 8.0). What is the likely cause?

At pH 8.0, the concentration of hydroxide ions is sufficient to initiate hydrolysis at both susceptible sites. The C2-bromo group is particularly labile on the electron-deficient benzothiazole ring system. While general benzothiazole degradation rates can decrease under certain specific oxidative conditions at higher pH[8][9], hydrolytic pathways are typically accelerated. The initial and most probable cause of rapid degradation is the hydrolysis of the C2-bromo substituent.

Troubleshooting Steps:

  • Confirm pH: Immediately re-verify the pH of your buffer solution.

  • Lower Temperature: If experimentally feasible, perform your work at a lower temperature (e.g., 4°C) to decrease the rate of hydrolysis.

  • Use a Less Nucleophilic Buffer: If the buffer species itself is nucleophilic (e.g., Tris), consider switching to a less reactive buffer like HEPES or phosphate, although the primary nucleophile will still be the hydroxide ion.

Q3: Which analytical method is best for monitoring the stability of 2-bromo-1,3-benzothiazole-5-carboxamide and its degradation products?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.

  • Methodology: A reversed-phase HPLC method, typically with a C18 column, coupled with a UV detector is highly effective.[10] Isocratic elution can be used for simple separations, but a gradient elution (e.g., water/acetonitrile or water/methanol with a small amount of acid like formic or trifluoroacetic acid to improve peak shape) is recommended to ensure separation of the parent compound from its more polar degradation products (the 2-hydroxy and 5-carboxylic acid derivatives).

  • Detection: UV detection at a wavelength where all compounds have reasonable absorbance (e.g., determined via a UV scan, often around 254 nm for such aromatic systems) is standard.[10] For unequivocal identification of degradation products, coupling the HPLC to a mass spectrometer (LC-MS) is invaluable.[11]

Q4: My mass balance in a forced degradation study is below 90%. Where could the missing mass be?

Poor mass balance suggests that not all degradation products are being detected or that the parent compound is degrading into non-UV active species, precipitating, or adsorbing to container surfaces.

Troubleshooting Steps:

  • Check for Precipitation: Visually inspect your samples for any precipitate. The carboxylic acid degradation product may have lower solubility than the parent amide.

  • Expand Analytical Detection: Use a photodiode array (PDA) detector instead of a single-wavelength UV detector to analyze the entire UV spectrum for each peak and to identify any co-eluting impurities.

  • Consider Further Degradation: The initial degradation products might be unstable themselves and degrade further into smaller, more polar fragments that elute in the solvent front or have poor retention on a C18 column.

  • Adsorption: Benzothiazoles can sometimes adsorb to glass or plastic surfaces. Using silanized glass vials can mitigate this issue.

Q5: How can I design a robust study to evaluate the stability of this compound in a specific basic buffer?

This is known as a forced degradation study, which is designed to intentionally degrade the sample to identify potential degradation products and pathways.[12] The goal is typically to achieve 5-20% degradation of the active substance.[6][7]

Potential Degradation Pathways

Degradation Parent 2-bromo-1,3-benzothiazole-5-carboxamide ProdA 2-hydroxy-1,3-benzothiazole-5-carboxamide Parent->ProdA  Hydrolysis at C2 (S-N-Ar via OH⁻) ProdB 2-bromo-1,3-benzothiazole-5-carboxylic acid Parent->ProdB  Hydrolysis at C5 (Amide cleavage via OH⁻)

Caption: Primary hydrolytic degradation pathways in basic media.

Quantitative Data Summary

The following table provides a semi-quantitative guide to the expected stability of 2-bromo-1,3-benzothiazole-5-carboxamide based on general chemical principles of hydrolysis. Actual rates must be determined experimentally.

pH RangeTemperatureExpected Primary Degradation PathwayRelative Rate of DegradationKey Considerations
7.5 - 8.5Ambient (25°C)Hydrolysis at C2-BrLow to ModerateStability is highly time-dependent. Use solutions fresh or refrigerated.
8.5 - 10.0Ambient (25°C)Hydrolysis at C2-Br and C5-AmideModerate to HighSignificant degradation can be expected within hours.
> 10.0Ambient (25°C)Hydrolysis at C2-Br and C5-AmideHigh to Very HighRapid degradation is likely. Solutions are not stable.
7.5 - 8.5Refrigerated (4°C)Hydrolysis at C2-BrLowSuitable for short-term storage (e.g., < 24 hours).

Experimental Protocol: Forced Hydrolysis Study

This protocol outlines a general procedure for assessing the stability of 2-bromo-1,3-benzothiazole-5-carboxamide under basic conditions.

Objective

To identify the degradation products and determine the degradation rate of 2-bromo-1,3-benzothiazole-5-carboxamide in a basic aqueous buffer.

Materials
  • 2-bromo-1,3-benzothiazole-5-carboxamide

  • HPLC-grade acetonitrile (ACN) and water

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Buffer components (e.g., Phosphate salts)

  • Class A volumetric flasks and pipettes

  • HPLC system with UV/PDA detector

  • Calibrated pH meter

Procedure
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN.

  • Forced Degradation Sample Preparation:

    • Basic Condition: In a 10 mL volumetric flask, add 1 mL of the stock solution. Add 5 mL of 0.1 M NaOH. Dilute to the mark with water. This creates a final concentration of 0.1 mg/mL in 0.05 M NaOH.

    • Neutral Control: In a 10 mL volumetric flask, add 1 mL of the stock solution. Dilute to the mark with water.

    • Blank: Prepare a solution containing only the buffer/water/NaOH matrix.

  • Incubation:

    • Place all flasks in a controlled environment (e.g., a 50°C water bath) to accelerate degradation.

    • The goal is to achieve 5-20% degradation.[7] If degradation is too rapid, reduce the temperature or the concentration of NaOH.

  • Time-Point Sampling:

    • Withdraw aliquots (e.g., 1 mL) at specific time points (t=0, 2, 4, 8, 24 hours).

    • Immediately quench the reaction by neutralizing the aliquot. For the basic sample, add an equimolar amount of HCl. For example, add 0.5 mL of 0.1 M HCl to a 1 mL aliquot of the basic sample.

    • Transfer the quenched sample to an HPLC vial for analysis.

  • HPLC Analysis:

    • Inject the t=0 samples first to establish the initial peak area of the parent compound.

    • Analyze all subsequent time points.

    • Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Calculate the percent of each degradation product relative to the initial total peak area.

    • Calculate the mass balance at each time point.

Experimental Workflow Diagram

Workflow cluster_prep 1. Preparation cluster_inc 2. Incubation cluster_samp 3. Sampling cluster_anal 4. Analysis & Interpretation A Prepare 1 mg/mL Stock in ACN B Prepare Test Solutions: - Basic (0.05 M NaOH) - Neutral (Water) - Blank A->B C Incubate at 50°C B->C D Withdraw Aliquots (t = 0, 2, 4, 8, 24h) C->D E Quench/Neutralize Immediately D->E F Transfer to HPLC Vials E->F G HPLC-UV/PDA Analysis F->G H Calculate: - % Parent Remaining - % Degradation Product - Mass Balance G->H

Caption: Workflow for a forced basic hydrolysis study.

References

  • Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. (2021). Journal of Cleaner Production.
  • UV/chlorine process for degradation of benzothiazole and benzotriazole in water: Efficiency, mechanism and toxicity evalu
  • Benzothiazole heterogeneous photodegradation in nano α-Fe2O3/oxalate system under UV light irradi
  • UV/chlorine process for degradation of benzothiazole and benzotriazole in water: Efficiency, mechanism and toxicity evaluation. (2021).
  • The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells. (2016). Semantic Scholar.
  • Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. (2021). Environmental Technology.
  • Gáplovský, A., Chabreček, P., & Sutoris, V. (1987). Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chemical Papers, 41(5), 671-674.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (n.d.). Academia.edu.
  • Degradation of benzotriazole and benzothiazole in treatment wetlands and by artificial sunlight. (2016). PubMed.
  • SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. (n.d.). Farsh.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Asian Journal of Research in Chemistry.
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Molecules.
  • Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. (n.d.).
  • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (2023). Der Pharma Chemica.

Sources

Optimization

Minimizing hydrolysis of the carboxamide group during chemical modification

Topic: Minimizing Hydrolysis of the Carboxamide Group During Chemical Modification Target Audience: Senior Researchers & Drug Development Scientists The Diagnostic Matrix: Risk Assessment Before initiating any chemical m...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Hydrolysis of the Carboxamide Group During Chemical Modification Target Audience: Senior Researchers & Drug Development Scientists

The Diagnostic Matrix: Risk Assessment

Before initiating any chemical modification on a substrate containing a carboxamide (


 or 

), assess the risk of hydrolysis using this matrix. Amides are generally stable, but specific conditions trigger rapid degradation to carboxylic acids.[1]
Risk FactorHigh Risk ConditionLow Risk / MitigationMechanism of Failure
pH Environment pH < 2 or pH > 10 Buffer to pH 4.5 – 7.5 .Acid-catalyzed nucleophilic attack or Base-promoted tetrahedral intermediate formation.
Temperature > 60°C (aqueous)Keep < 25°C ; use cryo-conditions (-20°C) for sensitive steps.Arrhenius acceleration of the rate-limiting step (tetrahedral collapse).
Neighboring Groups Asn-Gly / Asn-Ser sequences;

-hydroxyls.
Use steric shielding or backbone substitution (e.g., Hmb).Neighboring Group Participation (NGP) forms cyclic imide intermediates (e.g., succinimide) that hydrolyze rapidly.
Solvent System Aqueous protic solvents.Anhydrous organic solvents (DMF, DCM, DMSO).Removal of water eliminates the nucleophile required for hydrolysis.
Reagents Strong Lewis Acids (

,

) or Strong Nucleophiles (

,

).
Mild deprotecting agents (e.g., TMSOTf, dilute TFA).Direct activation of the carbonyl oxygen or direct attack on the carbonyl carbon.
Protocol Deep Dives: Validated Workflows

These protocols are designed to be self-validating . Each includes a "Checkpoint" step to verify integrity before proceeding, preventing wasted time on downstream steps.

Protocol A: Preventing Asparagine (Asn) Deamidation During Peptide Modification

Context: You are modifying a peptide side chain (e.g., Lysine conjugation) and must prevent the Asn side chain (


) from converting to Asp/isoAsp (

).

The Mechanism of Failure: At pH > 7.0, the backbone nitrogen of the


 residue attacks the Asn side chain carbonyl, forming a succinimide  ring. This ring hydrolyzes to a mix of Aspartic Acid (Asp) and isoAspartic Acid (isoAsp).[2]

Step-by-Step Workflow:

  • Buffer Selection: Prepare a modification buffer at pH 6.0 – 6.5 .

    • Why: The rate of succinimide formation drops logarithmically below pH 7.0.

  • Temperature Control: Equilibrate all reagents to 4°C before mixing. Perform the reaction on ice or in a cold room.

  • Solvent Additive: If solubility permits, include 10-20% glycerol or ethylene glycol .

    • Why: Viscosogens reduce molecular flexibility, hindering the conformational change required for the backbone nitrogen to attack the side chain.

  • Reaction Monitoring (The Checkpoint):

    • Take a

      
       aliquot at 
      
      
      
      and
      
      
      .
    • Analyze via High-Resolution LC-MS .

    • Pass Criteria: No mass shift of +0.984 Da (Deamidation results in

      
       replacing 
      
      
      
      , a net mass gain of ~1 Da).
    • Fail Criteria: Appearance of a doublet peak (isoAsp and Asp often separate chromatographically) with +1 Da mass.

Protocol B: Acidic Workup of Amide-Containing Small Molecules

Context: You are removing a Boc group or quenching a reaction with acid, but your molecule contains a sensitive primary amide.

Step-by-Step Workflow:

  • Reagent Choice: Avoid refluxing HCl. Use Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:1 v/v) at 0°C.

    • Why: TFA is strong enough to deprotect carbamates but, in the absence of water, is poor at hydrolyzing amides.

  • Scavenger Addition: Add 2.5% Triisopropylsilane (TIPS) and 2.5% Water (controlled amount).

    • Why: The small amount of water drives the Boc deprotection but is insufficient to drive bulk amide hydrolysis at low temp.

  • Quenching (The Critical Step):

    • Do NOT quench by dumping into strong aqueous base (NaOH). This generates localized heating and high pH—an amide killer.

    • Correct Quench: Pour reaction mixture slowly into a vigorously stirred, pre-cooled saturated Sodium Bicarbonate (

      
      )  solution.
      
  • Validation Checkpoint:

    • Run TLC or HPLC.

    • Pass Criteria: Retention of the primary amide peak.

    • Fail Criteria: Appearance of a more polar spot/peak (Carboxylic acid derivative).[1]

Troubleshooting FAQ

Q1: I see a +1 Da mass shift in my peptide after storage. Is this hydrolysis? A: Yes, this is likely deamidation . In Asn-containing peptides, this indicates the formation of Asp/isoAsp.[2]

  • Cause: Storage at pH > 7 or repeated freeze-thaw cycles.

  • Fix: Store lyophilized powders at -20°C. If in solution, adjust pH to 6.0 and store at -80°C.

Q2: Can I use strong bases like Lithium Hydroxide (LiOH) to saponify an ester in the presence of an amide? A: Proceed with extreme caution. While amides are less reactive than esters, LiOH is a potent nucleophile.

  • Optimization: Use LiOH /

    
      (perhydrolysis) at 0°C. The hydroperoxide anion (
    
    
    
    ) is more nucleophilic towards esters (alpha-effect) but less basic than hydroxide, offering better selectivity. Monitor strictly by TLC to stop exactly when the ester is consumed.

Q3: Why is the sequence Asn-Gly particularly problematic? A: The Glycine residue (n+1) lacks a side chain, providing high conformational flexibility. This allows the backbone nitrogen to easily rotate and attack the Asn side chain carbonyl, forming the succinimide intermediate.

  • Strategy: If designing a linker, avoid Asn-Gly. Use Asn-Pro (steric hindrance prevents attack) or Asn-Leu.

Visualization: Mechanisms & Decision Logic
Figure 1: Decision Tree for Protecting Amides During Modification

AmideProtection Start START: Chemical Modification of Amide-Containing Molecule CheckCond Is the reaction condition Aqueous or Anhydrous? Start->CheckCond Aqueous Aqueous CheckCond->Aqueous Anhydrous Anhydrous CheckCond->Anhydrous CheckpH Check pH Range Aqueous->CheckpH Acidic pH < 3 CheckpH->Acidic Basic pH > 9 CheckpH->Basic Neutral pH 4 - 8 CheckpH->Neutral ActionAcid Risk: Acid Hydrolysis Action: Lower Temp (<0°C), Shorten Time Acidic->ActionAcid ActionBase Risk: Deamidation/Hydrolysis Action: Buffer to pH 7-8, Add Glycerol Basic->ActionBase ActionSafe SAFE ZONE Monitor via LC-MS Neutral->ActionSafe CheckNu Strong Nucleophiles Present? (e.g., LiAlH4, RMgX) Anhydrous->CheckNu YesNu HIGH RISK Protect Amide or Change Reagent CheckNu->YesNu NoNu LOW RISK Proceed with Standard Protocol CheckNu->NoNu

Caption: Decision matrix for selecting reaction conditions to minimize amide hydrolysis risk.

Figure 2: The Asparagine Deamidation Trap (Mechanism)

Deamidation Asn Native Asparagine (-CONH2) Succinimide Succinimide Intermediate (Cyclic Imide) Asn->Succinimide pH > 7.0 Backbone N attack Asp Aspartic Acid (-COOH) Succinimide->Asp Hydrolysis (Water attack) IsoAsp iso-Aspartic Acid (Beta-linked) Succinimide->IsoAsp Hydrolysis (Water attack)

Caption: The mechanism of Asn deamidation.[2][3] The cyclic succinimide is the critical intermediate to avoid.

References
  • Robinson, N. E., & Robinson, A. B. (2001). Molecular Clocks: Deamidation of Asparaginyl and Glutaminyl Residues in Peptides and Proteins. Alcott House Books.

  • Manning, M. C., et al. (1989). "Stability of protein pharmaceuticals." Pharmaceutical Research, 6(11), 903-918.

  • Wakankar, A. A., & Borchardt, R. T. (2006). "Formulation considerations for proteins susceptible to asparagine deamidation and aspartate isomerization." Journal of Pharmaceutical Sciences, 95(11), 2321-2336.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 11: Nucleophilic Substitution at the Carbonyl Group).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley. (Strategies for Amide Protection).

Sources

Troubleshooting

Technical Support Center: Handling Moisture-Sensitive Benzothiazole Synthetic Intermediates

Welcome to the technical support center for the synthesis of benzothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with moisture-sensitive intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of benzothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with moisture-sensitive intermediates in their synthetic workflows. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges posed by moisture and ensure the success and reproducibility of your experiments.

Introduction: The Pervasive Problem of Water in Benzothiazole Synthesis

The synthesis of the benzothiazole core, a privileged scaffold in medicinal chemistry, often involves intermediates that are highly susceptible to degradation or side reactions in the presence of water. Key precursors, such as 2-aminothiophenol and its derivatives, can be particularly sensitive. Moisture not only acts as a competing nucleophile but can also facilitate the oxidation of sensitive functional groups, leading to reduced yields, complex impurity profiles, and reaction failures. This guide provides a systematic approach to identifying, preventing, and resolving moisture-related issues in your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: My reaction yield of 2-substituted benzothiazole from 2-aminothiophenol and an aldehyde is consistently low. Could moisture be the culprit?

A1: Absolutely. Moisture can be a significant contributor to low yields in this condensation reaction for several reasons:

  • Hydrolysis of Intermediates: The initial condensation of 2-aminothiophenol and an aldehyde forms a benzothiazoline intermediate. While some modern protocols have been developed to proceed in aqueous media, many traditional syntheses are sensitive to excess water, which can lead to the hydrolysis of this intermediate or the starting aldehyde.[1][2][3]

  • Oxidation of 2-Aminothiophenol: The thiol group (-SH) in 2-aminothiophenol is highly prone to oxidation, forming the disulfide dimer, 2,2'-dithiobis(aniline). This oxidation is often accelerated by the presence of atmospheric oxygen, and moisture can facilitate this process.[4] Once the disulfide is formed, it is no longer available to participate in the desired cyclization reaction, directly impacting your yield.

  • Competing Side Reactions: Water can participate in various side reactions, leading to the formation of unwanted byproducts and making the purification of your target compound more challenging.

To mitigate these issues, it is crucial to work under anhydrous conditions. This includes using dry solvents, inert atmospheres, and properly dried glassware.

Q2: I observe a pale yellow precipitate in my reaction mixture when using 2-aminothiophenol, which sometimes disappears upon aqueous workup. What is happening?

A2: The pale yellow precipitate is likely the disulfide of 2-aminothiophenol, as mentioned above. Its disappearance during an aqueous workup could be due to its solubility in the aqueous or organic phase, depending on the pH and solvents used. In some cases, the desired 2-aminobenzothiazole product itself can be soluble in water, which could lead to its loss during the washing steps.[5]

To avoid the formation of the disulfide, it is imperative to perform the reaction under an inert atmosphere, such as nitrogen or argon, and to use degassed solvents.[4] If you suspect your product is water-soluble, consider extraction with a larger volume or multiple portions of organic solvent and minimizing the volume of water used for washing.

Q3: What are the best practices for drying solvents for my moisture-sensitive benzothiazole synthesis?

A3: The choice of drying method depends on the solvent and the required level of dryness. Here are some common and effective methods:

  • Batch Drying with Desiccants: This involves stirring the solvent with an anhydrous inorganic salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), or with molecular sieves.[6] This method is suitable for pre-drying solvents or for less sensitive reactions.

  • Distillation from a Drying Agent: For highly sensitive reactions requiring extremely dry solvents, distillation from a reactive drying agent is the gold standard.[6] The choice of drying agent is crucial and solvent-dependent.

  • Column Purification: Passing the solvent through a column of activated alumina or molecular sieves is a convenient way to obtain dry solvents and is often used in commercial solvent purification systems.[6]

Here is a summary of recommended drying agents for common solvents:

SolventRecommended Drying Agent(s)Notes
Tetrahydrofuran (THF)Sodium/Benzophenone, Activated AluminaThe deep blue color of the benzophenone ketyl radical indicates anhydrous conditions.
Dichloromethane (DCM)Calcium Hydride (CaH₂)Distillation from CaH₂ is highly effective.[7]
Acetonitrile (MeCN)Calcium Hydride (CaH₂), Phosphorus Pentoxide (P₄O₁₀)Use P₄O₁₀ with caution as it can be very reactive.
TolueneSodium/Benzophenone, Calcium Hydride (CaH₂)
N,N-Dimethylformamide (DMF)Molecular Sieves (4Å), Barium Oxide (BaO)Distillation under reduced pressure is recommended.

Note: Always consult safety data sheets and chemical compatibility charts before choosing a drying agent.

Q4: How do I properly set up a reaction under an inert atmosphere without a glovebox?

A4: A Schlenk line or a simple balloon setup can be used to effectively create an inert atmosphere.[8][9]

Protocol for Setting up an Inert Atmosphere Reaction:

  • Dry Glassware: Ensure all glassware, including stir bars, is thoroughly dried in an oven (e.g., 125°C overnight) or by flame-drying under vacuum.[10][11]

  • Assemble Hot: Assemble the glassware while still hot and immediately place it under a positive pressure of inert gas (nitrogen or argon). Use a thin layer of grease on ground-glass joints to ensure a good seal.[10]

  • Purge the System: Flush the assembled apparatus with the inert gas for several minutes. This is typically done by inserting a needle connected to the gas line and a second "exit" needle to allow the air to be displaced.[12][13]

  • Maintain Positive Pressure: Throughout the reaction, maintain a slight positive pressure of the inert gas. This can be achieved by connecting the reaction flask to a balloon filled with the inert gas or to a bubbler system.[14]

  • Reagent Addition: Add liquid reagents via a dry, gas-tight syringe through a rubber septum.[10][13] Solid reagents can be added under a positive flow of inert gas.

Below is a diagram illustrating the setup for an inert atmosphere reaction using a balloon.

InertAtmosphereSetup cluster_flask Reaction Flask cluster_gas Inert Gas Source cluster_reagent Reagent Addition flask Round-Bottom Flask (Flame-Dried) stir_bar Stir Bar flask->stir_bar contains septum Rubber Septum septum->flask balloon Nitrogen or Argon Balloon needle_in Inlet Needle balloon->needle_in needle_in->septum Maintains Positive Pressure syringe Dry Syringe needle_add Addition Needle syringe->needle_add needle_add->septum For Liquid Transfer

Caption: Inert atmosphere setup using a gas balloon.

Troubleshooting Guide: Common Moisture-Related Issues

Symptom Potential Cause(s) Recommended Solution(s)
Reaction fails to proceed or stalls 1. Deactivation of Reagents: Moisture may have hydrolyzed a key starting material or catalyst. 2. Insufficiently Dry Solvents: Solvents may contain enough water to quench the reaction.1. Verify Reagent Quality: Use freshly opened reagents or purify/dry them before use. 2. Rigorously Dry Solvents: Use one of the methods described in FAQ Q3. Consider distilling from a drying agent for maximum dryness.[6]
Formation of a disulfide byproduct from 2-aminothiophenol 1. Presence of Atmospheric Oxygen: The thiol group is easily oxidized.[4] 2. Dissolved Oxygen in Solvents: Solvents can be a source of oxygen.1. Use an Inert Atmosphere: Employ a nitrogen or argon atmosphere throughout the reaction.[4] 2. Degas Solvents: Before use, degas solvents by sparging with an inert gas or by a freeze-pump-thaw cycle.
Inconsistent reaction times or yields 1. Variable Atmospheric Humidity: Day-to-day changes in lab humidity can affect the amount of moisture introduced into the reaction. 2. Inconsistent Glassware Drying: Not all glassware may be equally dry from one experiment to the next.1. Standardize Procedures: Always use an inert atmosphere, regardless of ambient humidity. 2. Implement a Strict Drying Protocol: Ensure all glassware is dried in an oven for a consistent amount of time and assembled while hot.[10][11]
Isolation of a benzothiazoline intermediate instead of the benzothiazole product 1. Incomplete Oxidation: The final step in many benzothiazole syntheses from aldehydes is the oxidation of the cyclized benzothiazoline intermediate. This step may not occur under strictly anaerobic conditions without an added oxidant.[15]1. Introduce an Oxidant: If compatible with your substrate, consider using an oxidant. A common method is to run the reaction in DMSO open to the air, which can facilitate the oxidation.[15] Alternatively, a mild oxidant like hydrogen peroxide can be used.[15]
Logical Flow for Troubleshooting a Failed Reaction

TroubleshootingFlow start Reaction Failed or Low Yield check_moisture Was the reaction run under strictly anhydrous conditions? start->check_moisture implement_anhydrous Implement Anhydrous Techniques: - Dry solvents - Flame/oven-dry glassware - Use inert atmosphere (N₂/Ar) check_moisture->implement_anhydrous No check_reagents Are the starting materials pure and dry? check_moisture->check_reagents Yes rerun Re-run Experiment implement_anhydrous->rerun purify_reagents Purify or Dry Starting Materials: - Recrystallize solids - Distill liquids - Dry over desiccant check_reagents->purify_reagents No check_oxidation Is oxidation of a starting material (e.g., 2-aminothiophenol) possible? check_reagents->check_oxidation Yes purify_reagents->rerun use_degassed Use Degassed Solvents and Maintain Inert Atmosphere check_oxidation->use_degassed Yes check_oxidation->rerun No use_degassed->rerun success Successful Reaction rerun->success

Caption: Troubleshooting workflow for moisture-related issues.

References

  • Benchchem. (n.d.). Troubleshooting low yield in Benzothiazole hydrochloride synthesis.
  • Fiveable. (n.d.). Inert atmosphere Definition - Organic Chemistry II Key Term.
  • Benchchem. (n.d.). How to dry solvents for moisture-sensitive reactions with 2,3,6-Trimethoxyisonicotinaldehyde.
  • Sciencemadness Wiki. (2023, July 25). Drying solvents.
  • Organic Lab Techniques. (2022, February 1). Inert Atmosphere [Video]. YouTube.
  • ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?
  • ResearchGate. (2021, August 8). How to create inert atmosphere?
  • Chemistry LibreTexts. (2022, May 5). 7.3: Inert Atmospheric Methods.
  • MIT Department of Chemistry. (n.d.). Handling air-sensitive reagents AL-134.
  • Burfield, D. R., Lee, K. H., & Smithers, R. H. (1977). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 42(18), 3060–3065.
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). MDPI.
  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • ResearchGate. (2019, November 14). We synthesized 2 amino benzothiazole but it disappeared when washed with water. Why?
  • Xiao, L., Fu, Y., Zhang, Y., & Wang, J. (2018). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. ResearchGate.
  • Benchchem. (n.d.). Avoiding impurities in the condensation of 2-aminothiophenol.
  • Benchchem. (n.d.). How to avoid byproduct formation in benzothiazole synthesis.
  • MilliporeSigma. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H and 13C NMR Spectral Assignment of 2-bromo-1,3-benzothiazole-5-carboxamide

The Significance of the Benzothiazole Scaffold Benzothiazole and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities including antimicrobial, a...

Author: BenchChem Technical Support Team. Date: February 2026

The Significance of the Benzothiazole Scaffold

Benzothiazole and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1] The specific substitution pattern of 2-bromo-1,3-benzothiazole-5-carboxamide, featuring a bromine atom at the 2-position and a carboxamide group at the 5-position, presents a unique electronic environment that is ideal for exploration via NMR spectroscopy. Understanding the precise spectral signatures of such molecules is paramount for confirming their synthesis, assessing purity, and elucidating their interactions in biological systems.

Core Principles of NMR Spectral Interpretation

Nuclear Magnetic Resonance spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. The key parameters in ¹H and ¹³C NMR are:

  • Chemical Shift (δ): This indicates the electronic environment of a nucleus. Electron-withdrawing groups deshield a nucleus, shifting its signal downfield (to a higher ppm value), while electron-donating groups shield the nucleus, causing an upfield shift (lower ppm).

  • Spin-Spin Coupling (J): This arises from the interaction of neighboring magnetic nuclei, leading to the splitting of signals. The magnitude of the coupling constant (in Hertz) provides information about the number and spatial relationship of neighboring nuclei.

  • Integration: In ¹H NMR, the area under a signal is proportional to the number of protons it represents.

Predicted ¹H and ¹³C NMR Spectral Assignment for 2-bromo-1,3-benzothiazole-5-carboxamide

The predicted spectral data for 2-bromo-1,3-benzothiazole-5-carboxamide in a common deuterated solvent such as DMSO-d₆ are presented below. These predictions are derived from the known spectral data of 2-bromobenzothiazole and benzothiazole, considering the electronic effects of the C5-carboxamide substituent.

Molecular Structure and Numbering

Caption: Molecular structure of 2-bromo-1,3-benzothiazole-5-carboxamide with atom numbering.

Predicted ¹H NMR Spectrum (in DMSO-d₆)
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H4~8.4d~1.5Located ortho to the electron-withdrawing carboxamide group, leading to significant deshielding. Expected to be a doublet due to coupling with H6.
H6~7.9ddJ_ortho ≈ 8.5, J_meta ≈ 1.5Ortho to H7 and meta to H4. The electron-withdrawing nature of the carboxamide group will have a moderate deshielding effect.
H7~8.1d~8.5Ortho to H6. Its chemical shift will be influenced by the adjacent sulfur atom and the overall aromatic system.
-NH₂~7.5 and ~7.8br s-Amide protons are typically broad singlets and their chemical shift can vary depending on concentration and temperature.
Predicted ¹³C NMR Spectrum (in DMSO-d₆)
CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2~138The C-Br bond causes a downfield shift. This is a quaternary carbon.[2]
C4~125Influenced by the adjacent nitrogen and the C5-substituent.
C5~130Directly attached to the electron-withdrawing carboxamide group, leading to a downfield shift.
C6~128Standard aromatic carbon chemical shift, influenced by neighboring substituents.
C7~123Shielded relative to other carbons in the benzene ring.
C3a~135Bridgehead carbon, deshielded due to its position between the two rings.
C7a~152Bridgehead carbon bonded to nitrogen and sulfur, resulting in significant deshielding.[2]
C=O~168Typical chemical shift for a carboxamide carbonyl carbon.

Comparative Analysis: 2-bromo-1,3-benzothiazole-5-carboxamide vs. 2-bromobenzothiazole

To ground our predictions, a comparison with the known experimental data for 2-bromobenzothiazole is instructive.

Table 1: Comparison of Predicted ¹H NMR Data (in CDCl₃)

Proton2-bromobenzothiazole (Experimental)[2]2-bromo-1,3-benzothiazole-5-carboxamide (Predicted)Expected Shift Difference and Rationale
H47.77-7.80 (m)~8.3Downfield Shift: The strong electron-withdrawing and deshielding effect of the ortho-carboxamide group.
H57.37-7.48 (m)-Position is substituted.
H67.37-7.48 (m)~7.8Downfield Shift: The meta-carboxamide group has a moderate electron-withdrawing effect.
H77.96-7.99 (m)~8.0Slight Downfield Shift: The para-carboxamide group has a minor electron-withdrawing effect at this position.

Table 2: Comparison of Predicted ¹³C NMR Data (in CDCl₃)

Carbon2-bromobenzothiazole (Experimental)[2]2-bromo-1,3-benzothiazole-5-carboxamide (Predicted)Expected Shift Difference and Rationale
C2138.9~138Minimal change expected as this carbon is distant from the C5 substituent.
C4122.8~125Downfield Shift: Proximity to the electron-withdrawing carboxamide group.
C5125.7~130Significant Downfield Shift: Direct attachment to the electron-withdrawing carboxamide group.
C6126.6~128Downfield Shift: Moderate influence from the adjacent C5-substituent.
C7120.9~123Downfield Shift: Influence from the overall electron-deficient aromatic system.
C3a137.3~135Slight upfield or downfield shift possible due to complex electronic effects.
C7a152.3~152Minimal change expected as this carbon is distant from the C5 substituent.

Experimental Protocol for NMR Data Acquisition

The following provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for 2-bromo-1,3-benzothiazole-5-carboxamide.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg (1H) or 20-50 mg (13C) of the compound. prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d6). prep1->prep2 prep3 Filter the solution into a clean, high-quality 5 mm NMR tube. prep2->prep3 prep4 Ensure sample height is 4-5 cm. prep3->prep4 acq1 Insert the sample into the NMR spectrometer. prep4->acq1 Prepared Sample acq2 Lock onto the deuterium signal of the solvent. acq1->acq2 acq3 Shim the magnetic field to optimize homogeneity. acq2->acq3 acq4 Tune and match the probe for the desired nucleus (1H or 13C). acq3->acq4 acq5 Set acquisition parameters and acquire the spectrum. acq4->acq5 proc1 Apply Fourier transform to the raw data (FID). acq5->proc1 Raw Data (FID) proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale using the residual solvent peak. proc2->proc3 proc4 Integrate the signals (for 1H NMR). proc3->proc4

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2-bromo-1,3-benzothiazole-5-carboxamide for ¹H NMR, or 20-50 mg for ¹³C NMR.[3][4]

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[3] Sonication may be used to aid dissolution.

    • To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[5][6]

    • Ensure the final sample height in the NMR tube is between 4 and 5 cm.[5] Cap the tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[3]

    • Perform shimming to optimize the homogeneity of the magnetic field, which will result in sharp, well-resolved peaks.[3]

    • Tune and match the probe to the frequency of the nucleus being observed (¹H or ¹³C) to ensure optimal signal detection.

    • Set appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Reference the chemical shift axis using the known chemical shift of the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

Conclusion

This guide provides a comprehensive, albeit predictive, ¹H and ¹³C NMR spectral assignment for 2-bromo-1,3-benzothiazole-5-carboxamide. By systematically applying the principles of NMR spectroscopy and leveraging comparative data from analogous structures, we have constructed a detailed and well-reasoned spectral map. The provided experimental protocol offers a standardized workflow for researchers to acquire their own high-quality data. This combined theoretical and practical approach is designed to empower researchers, scientists, and drug development professionals in their work with this important class of heterocyclic compounds.

References

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • Unknown. NMR Sample Preparation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Materials. Retrieved from [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • PubChem. (n.d.). Benzothiazole. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Supporting Information for Silver catalyzed decarboxylative direct C2-alkylation of benzothiazole with carboxylic acids. Retrieved from [Link]

  • Farsh, F. (n.d.). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Retrieved from [Link]

  • ACG Publications. (2022, December 29). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Retrieved from [Link]

  • Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Retrieved from [Link]

Sources

Comparative

Comparing reactivity of 2-bromo vs. 2-chloro-1,3-benzothiazole-5-carboxamide

Comparative Reactivity Guide: 2-Bromo vs. 2-Chloro-1,3-benzothiazole-5-carboxamide Part 1: Executive Summary & Strategic Selection In the optimization of benzothiazole scaffolds—particularly for kinase inhibitors and DNA...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity Guide: 2-Bromo vs. 2-Chloro-1,3-benzothiazole-5-carboxamide

Part 1: Executive Summary & Strategic Selection

In the optimization of benzothiazole scaffolds—particularly for kinase inhibitors and DNA-binding agents—the choice between the 2-bromo and 2-chloro congeners of 1,3-benzothiazole-5-carboxamide is not merely a matter of availability. It dictates the synthetic pathway's efficiency, catalyst loading, and impurity profile.

The Core Divergence:

  • Choose the 2-Chloro derivative for Nucleophilic Aromatic Substitution (

    
    ) . The higher electronegativity of chlorine stabilizes the Meisenheimer intermediate, accelerating displacement by amines, thiols, and alkoxides.
    
  • Choose the 2-Bromo derivative for Transition Metal-Catalyzed Cross-Couplings (Suzuki, Buchwald-Hartwig). The weaker C-Br bond facilitates the rate-determining oxidative addition step, allowing for milder conditions and lower catalyst loads.

Part 2: Mechanistic Deep Dive & Reactivity Analysis

Electronic Landscape of the Scaffold

The 1,3-benzothiazole-5-carboxamide core is highly activated for substitution at the C-2 position due to two synergistic factors:

  • The Thiazole Nitrogen (N-3): exerts a strong inductive ($ -I

    
     -M $) pull, making C-2 highly electrophilic.
    
  • The 5-Carboxamide Group: Acts as an electron-withdrawing group (EWG). While located on the benzene ring, it lowers the overall LUMO energy of the fused system, further destabilizing the ground state and stabilizing the anionic transition states in

    
    .
    
Pathway A: Nucleophilic Aromatic Substitution ( )
  • Preferred Substrate: 2-Chloro-1,3-benzothiazole-5-carboxamide.

  • Mechanism: Addition-Elimination.

  • Why Cl > Br: In heteroaromatic

    
    , the rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex (see Diagram 1). Chlorine, being more electronegative (
    
    
    
    ) than bromine (
    
    
    ), creates a stronger dipole at C-2, accelerating this attack. The bond strength of the leaving group (C-Cl vs C-Br) is secondary because bond breaking occurs in the fast, non-rate-determining step.
Pathway B: Palladium-Catalyzed Coupling
  • Preferred Substrate: 2-Bromo-1,3-benzothiazole-5-carboxamide.

  • Mechanism: Catalytic Cycle (Oxidative Addition

    
     Transmetallation 
    
    
    
    Reductive Elimination).
  • Why Br > Cl: The rate-determining step is often Oxidative Addition of the Ar-X bond to the Pd(0) species. This correlates directly with Bond Dissociation Energy (BDE).

    • C-Br BDE: ~81 kcal/mol (Weaker

      
       Faster Insertion).
      
    • C-Cl BDE: ~96 kcal/mol (Stronger

      
       Slower Insertion).
      
    • Note: While modern ligands (e.g., XPhos, SPhos) enable the use of the 2-chloro derivative, the 2-bromo analog typically proceeds at lower temperatures (60-80°C vs. 100°C+) and with cheaper catalyst systems (e.g., Pd(PPh

      
      )
      
      
      
      ).

Part 3: Visualization of Reactivity Pathways

The following diagram illustrates the divergent mechanistic requirements that drive the substrate selection.

ReactivityPathways Substrate 2-Halo-benzothiazole -5-carboxamide SNAr_Path Pathway A: SNAr (Nucleophilic Substitution) Substrate->SNAr_Path Nucleophile (R-NH2, RO-) Pd_Path Pathway B: Pd-Catalyzed Coupling Substrate->Pd_Path Pd(0), Boronic Acid Intermediate_SNAr Meisenheimer Complex (Stabilized by Electronegativity) SNAr_Path->Intermediate_SNAr Rate Determining Step (Cl > Br) Intermediate_Pd Oxidative Addition Complex (L2Pd(Ar)X) Pd_Path->Intermediate_Pd Rate Determining Step (Br > Cl) Product_SNAr 2-Amino/Alkoxy Product Intermediate_SNAr->Product_SNAr Fast Elimination Product_Pd 2-Aryl/Vinyl Product Intermediate_Pd->Product_Pd Transmetallation & Reductive Elimination

Caption: Divergent rate-determining steps dictate substrate preference.


 relies on inductive stabilization (favoring Cl), while Pd-catalysis relies on bond lability (favoring Br).

Part 4: Comparative Data & Performance Metrics

The following table synthesizes experimental trends for 2-substituted benzothiazoles, adapted for the 5-carboxamide scaffold.

Feature2-Chloro-1,3-benzothiazole-5-carboxamide2-Bromo-1,3-benzothiazole-5-carboxamide
Primary Application

(Aminations, Etherifications)
Suzuki, Sonogashira, Buchwald Couplings
Relative

Rate
High (1.0) Moderate (0.6 - 0.8)
Relative Pd-OxAdd Rate Low (Requires specialized ligands)High (Standard ligands)
Solvent Compatibility Polar Aprotic (DMF, DMSO, NMP)Toluene, Dioxane, THF, DMF
Typical Yield (Amination) 85-95% (mild heating)70-85% (often requires higher temp)
Typical Yield (Suzuki) 40-60% (standard); >90% (specialized)85-98%
Cost Efficiency Generally Lower CostHigher Cost

Part 5: Experimental Protocols

Protocol A: Amination (Using 2-Chloro Precursor)

Target: Synthesis of 2-((2-aminoethyl)amino)-1,3-benzothiazole-5-carboxamide

Rationale: The 2-chloro derivative is used to maximize electrophilicity. The 5-carboxamide remains stable under these basic conditions.

  • Preparation: Charge a reaction vessel with 2-chloro-1,3-benzothiazole-5-carboxamide (1.0 equiv) and anhydrous DMSO (5 mL/mmol).

  • Nucleophile Addition: Add Ethylenediamine (3.0 equiv). Note: Excess amine acts as both nucleophile and base to scavenge HCl.

  • Reaction: Heat the mixture to 80°C for 2–4 hours. Monitor by HPLC/TLC for the disappearance of the starting chloride.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (10x volume). The product typically precipitates as a white/off-white solid.

  • Isolation: Filter the solid, wash with water (to remove DMSO and excess amine) and cold ethanol. Dry under vacuum.[1]

    • Expected Yield: 88–94%.

Protocol B: Suzuki-Miyaura Coupling (Using 2-Bromo Precursor)

Target: Synthesis of 2-phenyl-1,3-benzothiazole-5-carboxamide

Rationale: The 2-bromo derivative is selected to allow the use of standard, robust catalytic systems without requiring expensive Buchwald precatalysts.

  • Preparation: In a Schlenk tube, combine 2-bromo-1,3-benzothiazole-5-carboxamide (1.0 equiv), Phenylboronic acid (1.2 equiv), and

    
      (2.0 equiv).
    
  • Solvent System: Add a degassed mixture of 1,4-Dioxane/Water (4:1 ratio, 0.1 M concentration).

  • Catalyst: Add

    
      (5 mol%). Note: Tetrakis is sufficient for the bromo-derivative; the chloro-derivative would require 
    
    
    
    /XPhos.
  • Reaction: Seal and heat to 90°C for 6–12 hours under Argon.

  • Workup: Cool, dilute with EtOAc, and wash with brine. Dry organic layer over

    
    .[2]
    
  • Purification: Concentrate and purify via silica gel chromatography (MeOH/DCM gradient).

    • Expected Yield: 85–92%.

Part 6: References

  • Nucleophilic Aromatic Substitution Trends in Heterocycles

    • Chemistry Steps. "Nucleophilic Aromatic Substitution - Leaving Group Trends."

    • [Link]

  • Reactivity of 2-Halobenzothiazoles in Pd-Catalysis

    • BenchChem. "Comparing the efficacy of different catalysts for 2-Chloro-4-bromobenzothiazole coupling."

  • Synthesis of 2-Aminothiazole-5-carboxamides (Dasatinib Intermediates)

    • Semantic Scholar. "A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib."

    • [Link]

  • Suzuki Coupling of 2-Bromobenzothiazoles

    • National Institutes of Health (PMC). "Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives."

    • [Link]

  • General Benzothiazole Synthesis & Reactivity

    • Organic Chemistry Portal. "Benzothiazole Synthesis and Reactivity."

    • [Link]

Sources

Validation

Bioisosteric Replacement of Benzothiazole with Benzimidazole: A Technical Comparison Guide

Executive Summary In medicinal chemistry, the scaffold hop from benzothiazole to benzimidazole is a classic bioisosteric strategy used to modulate physicochemical properties without altering the core pharmacophore geomet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the scaffold hop from benzothiazole to benzimidazole is a classic bioisosteric strategy used to modulate physicochemical properties without altering the core pharmacophore geometry. While both scaffolds offer planar, aromatic bicyclic systems suitable for kinase hinge binding and DNA intercalation, they diverge significantly in hydrogen bonding capability (HBD) , lipophilicity (LogP) , and metabolic liability .

This guide objectively compares these two heterocycles, providing experimental evidence where benzimidazole offers superior solubility and safety profiles, while acknowledging scenarios where benzothiazole retains superior potency.

Physicochemical & Structural Analysis

The fundamental driver for this replacement is the substitution of the sulfur atom (benzothiazole) with a nitrogen atom (benzimidazole). This single atom change triggers a cascade of electronic and property shifts.

Hydrogen Bonding & Binding Affinity
  • Benzothiazole: Acts primarily as a Hydrogen Bond Acceptor (HBA) via the thiazole nitrogen. The sulfur atom is a weak acceptor and generally does not participate in strong H-bonds.

  • Benzimidazole: Possesses an acidic proton on the N1 position (pKa ~12.8), acting as a Hydrogen Bond Donor (HBD) , while the N3 remains a strong HBA.

    • Impact: In kinase inhibitors, the N1-H of benzimidazole often forms a critical additional hydrogen bond with the carbonyl oxygen of the kinase hinge region (e.g., Glu/Met residues), potentially increasing residence time and selectivity compared to the benzothiazole analog.

Lipophilicity and Solubility
  • LogP Shift: Sulfur is significantly more lipophilic than nitrogen. Replacing benzothiazole with benzimidazole typically lowers cLogP by 0.5 – 1.0 log units .

  • Solubility: The presence of the N-H donor capability and reduced lipophilicity makes benzimidazole derivatives significantly more aqueous soluble. This is often the primary motivation for the switch when a lead series suffers from poor oral bioavailability.

Visualization of the Bioisosteric Shift

The following diagram illustrates the structural and property transitions involved in this scaffold hop.

Bioisostere_Shift BT Benzothiazole Scaffold (S-containing) BI Benzimidazole Scaffold (NH-containing) BT->BI Bioisosteric Replacement Prop_BT High Lipophilicity (LogP) H-Bond Acceptor Only Metabolic Alert: S-oxidation BT->Prop_BT Prop_BI Improved Solubility H-Bond Donor + Acceptor Metabolic Soft Spot: N-alkylation BI->Prop_BI

Figure 1: Structural and property transition from benzothiazole to benzimidazole.

Pharmacokinetic & Toxicity Profile (ADMET)

Metabolic Stability
  • Benzothiazole Liabilities: The thiazole ring is susceptible to oxidative ring-opening and S-oxidation (forming sulfoxides/sulfones). Furthermore, metabolic cleavage can sometimes yield reactive aniline intermediates, which are structural alerts for genotoxicity.

  • Benzimidazole Liabilities: The primary metabolic soft spot is N-dealkylation (if substituted) or hydroxylation on the benzene ring. However, the benzimidazole ring itself is generally more robust against oxidative ring-opening than the thiazole ring.

Toxicity "Structural Alerts"

Benzothiazoles are frequently flagged in in silico toxicology screens due to their association with idiosyncratic toxicity and skin sensitization. Benzimidazoles are generally viewed as "benign" scaffolds, although specific derivatives (e.g., proton pump inhibitors) have known CYP450 inhibition profiles that must be monitored.

Comparative Performance: Case Studies

The decision to switch is rarely binary. The following table summarizes experimental data comparing the two scaffolds in specific therapeutic contexts.

Table 1: Performance Comparison in Drug Discovery
FeatureBenzothiazole DerivativesBenzimidazole DerivativesExperimental Outcome (Ref)
Solubility Low aqueous solubility (<10 µM often).Moderate to High (>50 µM).Benzimidazole analogs of antitumor agents showed comparable activity but superior solubility , enabling in vivo study [1].[1]
EGFR Kinase Potency High potency (IC50 < 50 nM).High potency (IC50 < 50 nM).Benzimidazoles (Compounds 22,[2] 24) exhibited superior binding affinity and bioavailability compared to Erlotinib [3].[2]
Antitumor (Lung) Higher Potency in 2D/3D assays.[3]Lower Potency.In some cytotoxicity assays (A549 lines), benzothiazoles outperformed benzimidazoles, suggesting lipophilicity drove cellular uptake [2].
Toxicity Potential genotoxicity alerts.[4]Generally lower cytotoxicity to normal cells.Benzimidazole CDK2 inhibitors were less cytotoxic to normal W138 cells than 5-FU, whereas benzothiazoles carried higher risk [4].

Key Insight: If your lead compound is potent but insoluble, switch to benzimidazole . If your lead is soluble but lacks membrane permeability or potency, stick with benzothiazole or explore 5/6-position substitution.

Experimental Validation Protocols

To validate the bioisosteric replacement, researchers must assess metabolic stability early in the design cycle. The following protocol is the industry standard for differentiating the metabolic profiles of these two scaffolds.

Protocol: Microsomal Stability Assay (Human/Mouse Liver Microsomes)

Objective: Determine the intrinsic clearance (


) and half-life (

) to assess if the scaffold switch improved metabolic stability.

Reagents:

  • Liver Microsomes (Human/Mouse/Rat) at 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds (Benzothiazole/Benzimidazole analogs) at 1 µM final conc.

  • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Add test compound (1 µM). Pre-incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to initiate the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold ACN (Stop Solution) to precipitate proteins.

  • Processing: Centrifuge at 4,000 rpm for 20 mins at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS (MRM mode). Monitor parent ion depletion.

Assay Workflow Diagram

Microsomal_Assay Prep Preparation Microsomes + Compound (1µM) Buffer pH 7.4 Incubate Incubation @ 37°C Initiate with NADPH Prep->Incubate Sample Sampling t = 0, 5, 15, 30, 45 min Incubate->Sample Quench Quenching Add Ice-Cold ACN (Precipitate Proteins) Sample->Quench Analyze LC-MS/MS Analysis Calculate CL_int & t_1/2 Quench->Analyze

Figure 2: Standard workflow for comparative microsomal stability assessment.

References

  • Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Biological Activity of Newly Synthesized Benzimidazole and Benzothiazole 2,5-Disubstituted Furane Derivatives. Source: MDPI (Molecules) URL:[Link]

  • Design, synthesis, and In silico studies of novel benzimidazole, benzoxazole, and benzothiazole analogues as EGFR-targeting anticancer agents. Source: PubMed URL:[Link]

  • Synthesis of Some Benzimidazole and Benzothiazole Derivatives Expected to Have Antitumor Activity. Source: USRIJ URL:[Link]

Sources

Comparative

A Comparative Guide to the X-ray Crystallography of 5-Substituted Benzothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the benzothiazole scaffold stands out as a "privileged" structure, a core moiety present in a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the benzothiazole scaffold stands out as a "privileged" structure, a core moiety present in a multitude of compounds with diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The functionalization of this bicyclic heterocycle, particularly at the 5-position of the benzene ring, allows for the fine-tuning of its physicochemical and pharmacological profiles. Understanding the precise three-dimensional arrangement of these molecules is not merely an academic exercise; it is the cornerstone of rational drug design and the prediction of material properties.

This guide offers an in-depth comparison of X-ray crystallography data for 5-substituted benzothiazole derivatives. Moving beyond a simple recitation of data, we will delve into the causality behind experimental choices, the interpretation of crystallographic parameters, and the profound implications of these structural insights. We will explore how the electronic nature and sterics of substituents at the 5-position influence molecular geometry, intermolecular interactions, and crystal packing, ultimately shaping the macroscopic properties and biological function of these vital compounds.

The Decisive Role of Single-Crystal X-ray Diffraction

While techniques like NMR and mass spectrometry confirm connectivity and composition, single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. It provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation. Furthermore, SC-XRD elucidates the arrangement of molecules within the crystal lattice, governed by a delicate balance of intermolecular forces such as hydrogen bonds, π-π stacking, and van der Waals interactions. This supramolecular organization is critical, as it can influence key properties like solubility, stability, and bioavailability, which are paramount in drug development.

Comparative Analysis of Crystallographic Data

The introduction of different functional groups at the 5-position of the benzothiazole ring system directly impacts the electronic distribution and steric profile of the molecule. These changes, in turn, dictate how the molecules arrange themselves in the solid state. Below is a comparative table of crystallographic data for three distinct 5-substituted benzothiazole derivatives, showcasing the structural diversity stemming from varied substitution patterns.

ParameterDerivative 1: 5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazoleDerivative 2: 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one[1]Derivative 3: 5-methyl-1,2,4-triazolo[3,4-b]benzothiazole
Chemical Formula C₁₆H₁₄ClNO₃SC₁₅H₁₅F₃N₂O₃SC₉H₇N₃S
Molecular Weight 335.79376.35189.24
Crystal System TriclinicMonoclinicOrthorhombic
Space Group P-1I2/aPca2₁
Unit Cell Dimensions a = 4.0656(6) Åb = 7.7855(11) Åc = 12.2420(17) Åα = 96.263(3)°β = 91.380(3)°γ = 97.228(3)°a = 19.336(3) Åb = 7.783(1) Åc = 21.362(3) Åα = 90°β = 107.03(1)°γ = 90°a = 14.896(5) Åb = 7.410(5) Åc = 7.556(5) Åα = 90°β = 90°γ = 90°
Volume (ų) 381.84(9)3073.3(8)833.9(8)
Z (Molecules/Unit Cell) 184
Expert Insights into the Structural Data:
  • Derivative 1 (5-Chloro): The presence of a single molecule in the asymmetric unit (Z=1) in a centrosymmetric space group (P-1) indicates that the crystal lattice is built upon a simple, repeating arrangement. The triclinic system suggests a low degree of symmetry in the packing, which is common for complex organic molecules. The dihedral angle between the benzothiazole ring and the trimethoxyphenyl group is a critical conformational parameter, influencing the overall molecular shape and how it interacts with neighboring molecules. In this case, the molecule is nearly planar, with a dihedral angle of 15.56(6)°.

  • Derivative 2 (5-Trifluoromethyl, 7-Nitro): This molecule, a benzisothiazolinone, showcases the effect of multiple, strongly electron-withdrawing groups. It crystallizes in the monoclinic system, which possesses higher symmetry than the triclinic system of Derivative 1. With eight molecules per unit cell, the packing is significantly more complex. The structure reveals the formation of centrosymmetric dimers through weak C-H···O hydrogen bonds, a common motif that guides crystal packing.[1] The planarity of the core bicyclic system is maintained, which is crucial for potential π-stacking interactions.[1]

  • Derivative 3 (5-Methyl, Fused Triazole): The fusion of a triazole ring to the benzothiazole core creates a rigid, planar tricyclic system. This planarity often facilitates strong π-π stacking interactions, which are a dominant force in the crystal packing of aromatic systems. The orthorhombic crystal system is of higher symmetry than both triclinic and monoclinic, suggesting a more ordered and predictable packing arrangement. The fixed 90° angles in the unit cell are indicative of this higher symmetry.

Experimental Protocol: A Self-Validating Workflow

The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. Each step is designed to ensure the quality and validity of the final data. This protocol represents a standard workflow for the crystallographic analysis of small organic molecules like benzothiazole derivatives.

Step-by-Step Methodology
  • Synthesis and Purification: The benzothiazole derivative is first synthesized through established organic chemistry routes. The purity of the compound is paramount and is typically verified by NMR, mass spectrometry, and HPLC. Impurities can severely hinder crystallization.

  • Crystal Growth: This is often the most challenging step. High-quality single crystals, ideally 0.1-0.3 mm in size and free of defects, are required. Common methods include:

    • Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

    • Cooling: A saturated solution is slowly cooled, causing the solubility to decrease and crystals to form.

  • Crystal Mounting and Data Collection:

    • A suitable single crystal is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal motion and radiation damage.

    • The mounted crystal is placed in a single-crystal X-ray diffractometer. A focused beam of monochromatic X-rays (e.g., Mo Kα radiation, λ=0.71073 Å) is directed at the crystal.

    • The crystal is rotated, and a series of diffraction images are collected by a detector as the X-rays are scattered by the electron clouds of the atoms in the crystal.

  • Data Processing and Structure Solution:

    • The collected images are processed to determine the unit cell dimensions and the symmetry of the crystal (space group).

    • The intensities of the thousands of measured reflections are integrated.

    • The structure is "solved" using direct methods or Patterson methods to obtain an initial model of the atomic positions. This process is often performed with software like SHELXS.

  • Structure Refinement:

    • The initial model is refined against the experimental data using least-squares methods (e.g., with SHELXL). This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

    • Hydrogen atoms are typically placed in calculated positions. The quality of the final structure is assessed by parameters like the R-factor (R1) and weighted R-factor (wR2), with lower values indicating a better fit.

Workflow Visualization

The logical progression from a synthesized compound to a final, validated crystal structure is depicted below.

G cluster_synthesis Phase 1: Sample Preparation cluster_data Phase 2: Data Acquisition cluster_analysis Phase 3: Structure Determination Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization High Purity Compound Mounting Crystal Mounting & Cooling Crystallization->Mounting Single Crystal Selection Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Processing Data Processing & Reduction Diffraction->Processing Diffraction Images Solution Structure Solution (e.g., SHELXS) Processing->Solution Reflection Data Refinement Structure Refinement (e.g., SHELXL) Solution->Refinement Initial Atomic Model Validation Validation & Analysis (CIF) Refinement->Validation Refined Structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

Conclusion: From Atomic Coordinates to Therapeutic Innovation

The crystallographic data of 5-substituted benzothiazole derivatives provide a foundational understanding of their solid-state behavior. By comparing the crystal structures of derivatives with varying substituents—from a simple halogen to complex, electron-withdrawing groups or fused ring systems—we can discern clear structure-property relationships. An electron-withdrawing chloro group, bulky trifluoromethyl group, or a planar methyl group each imparts distinct electronic and steric influences that manifest in different crystal packing symmetries and intermolecular interactions.

This knowledge is not merely descriptive but predictive. For drug development professionals, it enables the design of next-generation inhibitors with improved solubility and target-binding affinity. For materials scientists, it guides the synthesis of novel compounds with desired optical or electronic properties. The rigorous, self-validating protocol of X-ray crystallography ensures that these molecular blueprints are both accurate and reliable, paving the way for targeted innovation in science and medicine.

References

  • Richter, M. F., et al. (2022). Crystal structure and antimycobacterial evaluation of 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 12), 1225–1229. Available at: [Link]

  • Chauhan, J. (n.d.). X-ray crystallographic studies on 5-methyl-1, 2, 4-triazolo (3,4b)-benzothiazole. TSI-Zeitschriften. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 2-bromo-1,3-benzothiazole-5-carboxamide

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-bromo-1,3-benzothiazole-5-carboxamide. As a brominated heterocyclic compound, this substance requires specialized handli...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-bromo-1,3-benzothiazole-5-carboxamide. As a brominated heterocyclic compound, this substance requires specialized handling to mitigate risks to personnel and the environment. This document moves beyond simple instructions to explain the scientific and regulatory rationale behind each procedural step, ensuring a culture of safety and compliance in your laboratory.

Hazard Profile and Regulatory Imperative

  • Benzothiazole Derivatives: These compounds are known to have a wide spectrum of biological activity and can be toxic.[1][2] They are often poorly biodegradable and are considered environmental pollutants.[2]

  • Brominated Organics: Halogenated compounds are of particular concern for waste management.[3][4] When incinerated, they can produce highly toxic and corrosive byproducts, such as hydrogen bromide (HBr).[5] For this reason, their disposal is more costly and requires specific treatment, necessitating strict segregation from non-halogenated waste streams.[6][7]

Regulatory Framework: In the United States, all chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] This framework mandates that hazardous waste cannot be disposed of in regular trash or down the sewer system and must be managed through a licensed hazardous waste program.[8]

Table 1: Anticipated Hazard Profile for 2-bromo-1,3-benzothiazole-5-carboxamide

Hazard Category Anticipated Effect Rationale based on Analogous Compounds
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled. Based on SDS for 2-Bromobenzothiazole.[9]
Skin Corrosion/Irritation Causes skin irritation. Based on SDS for 2-Bromobenzothiazole.[9]
Eye Damage/Irritation Causes serious eye irritation. Based on SDS for 2-Bromobenzothiazole and other brominated thiazoles.[9][10]
Environmental Hazard Potentially toxic to aquatic life and poorly biodegradable. Based on the general properties of benzothiazoles.[2][11]

| Combustion Products | May release toxic fumes of NOx, SOx, CO, CO2, and Hydrogen Bromide. | Based on SDS for similar brominated heterocyclic compounds.[5] |

The Core Principle: Waste Segregation

The single most critical step in the proper disposal of 2-bromo-1,3-benzothiazole-5-carboxamide is segregation . Mixing halogenated waste with non-halogenated waste contaminates the entire container, forcing the entire volume to be treated as more hazardous and costly halogenated waste.[6][7][12]

The flowchart below outlines the critical decision-making process that begins the moment waste is generated.

G cluster_0 Waste Generation & Characterization cluster_1 Container Selection & Labeling cluster_2 Accumulation & Disposal start Waste Generated (e.g., residual solid, contaminated consumables, filtrate) decision1 Does the waste contain 2-bromo-1,3-benzothiazole-5-carboxamide or any other halogenated compound (F, Cl, Br, I)? start->decision1 container_halo Select a designated 'HALOGENATED ORGANIC WASTE' container. decision1->container_halo Yes container_nonhalo Select a 'NON-HALOGENATED ORGANIC WASTE' container. decision1->container_nonhalo No label_waste Affix a 'Hazardous Waste' tag to the container immediately. container_halo->label_waste container_nonhalo->label_waste fill_label On the tag, write the full chemical name: '2-bromo-1,3-benzothiazole-5-carboxamide' and estimate concentration/quantity. Do not use abbreviations. label_waste->fill_label store Store the sealed container in a designated Satellite Accumulation Area (SAA). Ensure secondary containment. fill_label->store check_full Is the container 90% full? store->check_full check_full->store No request_pickup Submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) office. check_full->request_pickup Yes ehs_pickup EHS collects the waste for final disposal at a licensed facility. request_pickup->ehs_pickup

Caption: Waste Disposal Decision Workflow.

Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA regulations and institutional safety standards.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, always wear appropriate PPE to prevent exposure.

  • Eye Protection: Chemical safety goggles.[3]

  • Hand Protection: Nitrile gloves.[3]

  • Body Protection: A standard laboratory coat.[3]

  • Work Area: Always handle the compound and its waste inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[4][6]

Step 2: Waste Container Selection

Choose a waste container that is in good condition, compatible with the chemical waste, and has a secure, threaded cap.[12][13] Plastic bottles are often preferred over glass to minimize the risk of breakage.[8]

  • Action: Select a container clearly and prominently marked for "HALOGENATED ORGANIC WASTE" .[3][4]

Step 3: Labeling and Documentation

Proper labeling is a strict regulatory requirement and is crucial for safety.[14]

  • Action: As soon as the first drop of waste is added, affix your institution's official "Hazardous Waste" tag to the container.[6][12]

  • Action: On the tag, legibly write out the full chemical names of all constituents.[8][13] For this compound, write "2-bromo-1,3-benzothiazole-5-carboxamide ". Abbreviations and chemical formulas are not permitted.[8][12]

  • Action: List the estimated percentages of each component and the date waste was first added.[8][13]

Step 4: Waste Accumulation and Storage

Waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[13][14]

  • Action: Keep the halogenated waste container tightly sealed at all times, except when actively adding waste.[12][13] Never leave a funnel in the container opening.[13]

  • Action: Store the container in a designated SAA, such as within a fume hood or a designated cabinet. The SAA must be under the control of the laboratory personnel generating the waste.[13]

  • Action: Ensure the waste container is stored in secondary containment (e.g., a larger, chemically resistant tray or bin) to contain any potential leaks.[6]

Step 5: Requesting Disposal

Once the container is nearly full (typically around 90%), it is time to arrange for its removal.[13]

  • Action: Complete and submit a chemical waste collection request form to your institution's Environmental Health & Safety (EHS) department.[6][8]

  • Action: Ensure all information on the waste tag is accurate and complete before the scheduled pickup. EHS personnel will not remove improperly labeled or sealed containers.[8]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is critical.

  • Containment: For a small spill, contain the material with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Cleanup: Sweep up the absorbed material and place it in a sealed bag or container.[6] This cleanup debris must also be disposed of as halogenated hazardous waste.

  • Labeling: Label the container with a hazardous waste tag, listing all contents, including the absorbent material.

  • Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's EHS or emergency response team.[6]

By adhering to this comprehensive disposal guide, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and uphold your responsibility to protect the environment.

References

  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of Tennessee, Knoxville. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Aclarity. [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • GREEN SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES: A SUSTAINABLE APPROACH TO ANTICANCER AGENTS. International Journal of Creative Research Thoughts. [Link]

  • Occurrence, Sources, and Fate of Benzothiazoles in Municipal Wastewater Treatment Plants. Environmental Science & Technology, ACS Publications. [Link]

  • Organic Solvents. Princeton University Environmental Health and Safety. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • Proper Handling of Hazardous Waste Guide. United States Environmental Protection Agency (EPA). [Link]

  • The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells. PMC, National Institutes of Health. [Link]

  • Occurrence of benzothiazoles in municipal wastewater and their fate in biological treatment. ResearchGate. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]

  • SAFETY DATA SHEET for 2-Bromo-5-nitrothiazole. Thermo Fisher Scientific. [Link]

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